Gamitrinib TPP hexafluorophosphate
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-WLXHSWTPSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131626-47-5 | |
| Record name | Gamitrinib hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Mitochondrial-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a first-in-class, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous proteins involved in cancer cell survival and proliferation. By selectively accumulating within the mitochondria of tumor cells, Gamitrinib disrupts essential organelle functions, leading to potent anti-cancer activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Core Mechanism of Action
This compound is a combinatorial molecule consisting of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) linked to a triphenylphosphonium (TPP) cation.[1][2][3] The positively charged TPP moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, achieving a concentration up to 106-fold higher than in the cytosol.[1]
Once inside the mitochondria, Gamitrinib inhibits the ATPase activity of mitochondrial Hsp90 (mtHsp90), including TRAP1 (TNF receptor-associated protein-1).[4][5] This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mitoUPR) and acute proteotoxic stress.[4] The disruption of mitochondrial proteostasis ultimately results in the induction of apoptosis through the mitochondrial permeability transition pore (mPTP) opening, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7]
Signaling Pathways
The primary signaling pathway initiated by this compound is the intrinsic apoptotic pathway. At sub-lethal doses, it can also induce mitophagy, a cellular quality control mechanism to clear damaged mitochondria, through the PINK1/Parkin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |
| NCI 60-cell line panel | Various | MTT | 0.16–29 µM | - | [1] |
| PC3 | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |
| C4-2B | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |
| Patient-derived and cultured glioblastoma cell lines | Glioblastoma | - | 15-20 μM | 16 h | [2][3][7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Treatment | Dosage | Outcome | Reference |
| PC3 Xenograft | SCID/beige mice | Gamitrinib-TPP | 10 mg/kg, daily i.p. | Complete inhibition of tumor growth | [6] |
| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP | 20 mg/kg, daily i.p. | No effect on tumor growth as monotherapy | [2][3] |
| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP + TRAIL | 10 mg/kg i.p. + 2 ng intracranial TRAIL | Suppression of tumor growth | [7] |
| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP | 5 mg/kg, i.p. | Partial inhibition of tumor growth | [8] |
| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP + OTX015 | 5 mg/kg i.p. + 50 mg/kg OTX015 | Significant inhibition and tumor regression | [8] |
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | - | >99% | [1] |
| Clearance | - | 85.6 ± 5.8 mL/min/kg | [1] |
| Half-life (t1/2) | - | 12.2 ± 1.55 h | [1] |
| CYP450 Inhibition (CYP1A2, CYP2A6, CYP2B6, CYP2C8) | In vitro | IC50 > 8 µM | [1] |
| Toxicity (up to 36 days) | Beagle Dogs | Unremarkable at doses up to 12-fold higher than therapeutic doses in mice | [1] |
| Toxicity (up to 29 days) | Sprague-Dawley Rats | Mild elevation of serum urea nitrogen at ≥10 mg/kg/dose | [1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., PC3, C4-2B) in 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere for at least 24 hours.[7]
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control.[7]
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells (1 x 10⁶) with this compound or vehicle control for the desired time.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1 x 10⁶ LN229 cells) into immunocompromised mice (e.g., Nu/Nu or SCID).[6][8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100–150 mm³).[6]
-
Randomization: Randomize animals into treatment and control groups.[7]
-
Treatment Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified dose and schedule.[7][8]
-
Tumor Monitoring: Monitor tumor growth regularly using calipers or bioluminescence imaging (for luciferase-expressing cells).[7]
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume, animal survival).
Clinical Development
Based on promising preclinical data demonstrating its anti-cancer activity and safety profile, a first-in-human, Phase I clinical trial of Gamitrinib has been initiated in patients with advanced cancers (NCT04827810).[1][9][10] The primary objectives of this study are to determine the safety, maximum tolerated dose (MTD), and dose-limiting toxicities (DLT) of intravenously administered Gamitrinib.[10]
Conclusion
This compound represents a novel and promising strategy in cancer therapy by specifically targeting a key vulnerability of tumor cells – their reliance on mitochondrial Hsp90. Its ability to selectively accumulate in mitochondria and induce cell death while sparing normal tissues highlights the potential of subcellularly targeted drug delivery. The ongoing clinical evaluation will be crucial in determining the therapeutic utility of this innovative agent in the treatment of advanced malignancies. This technical guide provides a foundational understanding for further research and development in this exciting area of oncology.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
The Advent of Gamitrinibs: A Technical Guide to the Discovery and Development of Mitochondria-Targeted Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the unique vulnerabilities of cancer cells. One such vulnerability lies within the mitochondria, the powerhouses of the cell, which are increasingly recognized as crucial hubs for tumor cell survival and proliferation. This technical guide delves into the discovery and development of Gamitrinib compounds, a novel class of mitochondria-targeted Heat shock protein 90 (Hsp90) inhibitors that have shown significant promise in preclinical and early clinical settings.
Gamitrinibs represent a paradigm of rational drug design, combining a potent Hsp90 inhibitor with a mitochondrial-targeting moiety to deliver the therapeutic agent directly to its subcellular site of action. This targeted approach aims to enhance anti-cancer efficacy while minimizing off-target effects, a critical goal in the development of next-generation cancer therapeutics. This document will provide an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Gamitrinib compounds, supplemented with detailed experimental protocols and data presented for scientific scrutiny.
Discovery and Rationale
The discovery of Gamitrinibs was born from the understanding that a specific pool of the molecular chaperone Hsp90 is localized within the mitochondria of tumor cells, but not in normal tissues.[1] This mitochondrial Hsp90, including TNF receptor-associated protein-1 (TRAP1), plays a critical role in maintaining mitochondrial protein homeostasis and suppressing cell death pathways.[2] Traditional Hsp90 inhibitors, while effective in the cytosol, fail to accumulate in mitochondria, leaving this protective chaperone pool intact.[3]
This led to the innovative design of Gamitrinib (GA mitochondrial matrix inhibitor), a combinatorial molecule that couples the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) to a mitochondrial-targeting moiety, triphenylphosphonium (TPP).[4][5] The lipophilic cationic nature of TPP facilitates its accumulation within the negatively charged mitochondrial matrix.[6] This design allows for the selective delivery of the Hsp90 inhibitor to its mitochondrial target, thereby disrupting essential mitochondrial functions in cancer cells and inducing apoptosis.[3][7]
Chemical Synthesis
The synthesis of Gamitrinib compounds involves the conjugation of the Hsp90 inhibitor 17-AAG with a mitochondrial targeting moiety via a linker.[5][7] The most well-characterized Gamitrinib, Gamitrinib-TPP, utilizes triphenylphosphonium as the targeting group. The general synthetic strategy involves modifying the C17 position of the 17-AAG backbone to introduce a linker, which is then coupled to the TPP moiety.[7]
A detailed, step-by-step protocol for the chemical synthesis of Gamitrinib is proprietary and not fully disclosed in the public literature. However, the key steps, as inferred from published descriptions, are outlined below.[5][7]
Caption: Conceptual workflow for the synthesis of Gamitrinib-TPP.
Mechanism of Action
Gamitrinibs exert their potent anti-cancer effects through a "mitochondriotoxic" mechanism of action.[3] Upon entering the cell, the TPP moiety directs the Gamitrinib molecule to the mitochondria, where it accumulates.[7] Inside the mitochondria, the 17-AAG component binds to and inhibits the ATPase activity of mitochondrial Hsp90 (TRAP1).[2]
The inhibition of mitochondrial Hsp90 disrupts the folding and stability of its client proteins, leading to an accumulation of misfolded proteins and proteotoxic stress.[8] This triggers the opening of the mitochondrial permeability transition pore (mPTP), a critical event that dissipates the mitochondrial membrane potential.[3] The loss of membrane potential is followed by the release of cytochrome c from the intermembrane space into the cytosol.[3][7]
In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[6] Active caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and -7, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[6]
Caption: Signaling pathway of Gamitrinib-induced apoptosis.
Preclinical Development
Gamitrinib compounds have undergone extensive preclinical evaluation in a wide range of cancer models, demonstrating broad and potent anti-cancer activity.
In Vitro Efficacy
Gamitrinibs have shown cytotoxic activity against a diverse panel of human cancer cell lines, including those resistant to conventional therapies.[9]
Table 1: In Vitro Cytotoxicity of Gamitrinib Compounds
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Gamitrinib-TPP | ~1-4 | [4] |
| C4-2B | Prostate Cancer | Gamitrinib-TPP | ~1-4 | [9] |
| H460 | Lung Adenocarcinoma | Gamitrinib-G4 | ~0.5 | [7] |
| SKBr3 | Breast Cancer | Gamitrinib-G4 | Not specified, but effective | [7] |
| U87MG | Glioblastoma | Gamitrinib | Not specified, but effective | [10] |
| NCI-60 Panel | Various | Gamitrinib-G4 | 0.46 - 9.54 | [9] |
| NCI-60 Panel | Gamitrinib-TPP | GI50: 4.62x10⁻⁷–9.54x10⁻⁶ M | [9] |
In Vivo Efficacy
Systemic administration of Gamitrinibs to mice bearing human tumor xenografts resulted in significant tumor growth inhibition and prolonged survival.[3][10] Notably, Gamitrinibs were well-tolerated at therapeutically effective doses.[4]
Table 2: In Vivo Efficacy of Gamitrinib Compounds in Xenograft Models
| Cancer Model | Animal Model | Compound | Dose and Schedule | Outcome | Reference |
| Prostate Cancer (PC3) | SCID/beige mice | Gamitrinib-TPP | 10 mg/kg, daily i.p. | Complete tumor growth inhibition | [9] |
| Lung Cancer (H460) | Mice | Gamitrinib-G4 | Not specified | Significant tumor growth inhibition | [7] |
| Glioma (CDX & PDX) | Mice | Gamitrinib | Not specified | Delayed tumor growth, improved survival | [10] |
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies in rats revealed that Gamitrinib has a longer half-life and slower clearance compared to its non-targeted counterpart, 17-AAG.[4][5] Toxicology studies in rats and beagle dogs demonstrated that Gamitrinib is well-tolerated at doses significantly higher than those required for therapeutic efficacy in mice.[4]
Table 3: Pharmacokinetic Parameters of Gamitrinib in Sprague-Dawley Rats
| Parameter | Value | Reference |
| Clearance (CL) | 85.6 ± 5.8 mL/min/kg | [4] |
| Half-life (t1/2) | 12.2 ± 1.55 h | [4] |
| AUC0-t | 783.1 ± 71.3 h∙ng/mL | [4] |
| Plasma Protein Binding | >99% | [4] |
| Intrinsic Clearance (liver microsomes) | 3.30 mL/min/g | [4] |
Clinical Development
Based on the compelling preclinical data, a first-in-human, Phase I clinical trial of Gamitrinib was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers (ClinicalTrials.gov Identifier: NCT04827810).[4][11] The trial is currently ongoing, and results are not yet publicly available.
Table 4: Overview of the Phase I Clinical Trial of Gamitrinib (NCT04827810)
| Parameter | Details | Reference |
| Status | Recruiting | [11] |
| Study Type | Interventional (Clinical Trial) | [11] |
| Phase | Phase 1 | [12] |
| Primary Objective | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) | [12] |
| Secondary Objectives | To evaluate the safety profile, pharmacokinetics, and preliminary anti-tumor activity | [12] |
| Intervention | Gamitrinib administered intravenously | [12] |
| Patient Population | Patients with advanced solid tumors | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Gamitrinib research.
Cell Viability (MTT) Assay
Caption: Standard workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Gamitrinib or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Caspase Activity) Assay by Flow Cytometry
Protocol:
-
Cell Treatment: Treat cells with Gamitrinib or a vehicle control for the desired time to induce apoptosis.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with a fluorescently labeled caspase substrate (e.g., a FLICA reagent for active caspases) and a viability dye (e.g., propidium iodide or DAPI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for the recommended time.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescent signal from the caspase substrate will identify apoptotic cells.
Cytochrome c Release Assay
Protocol:
-
Cell Treatment and Harvesting: Treat cells to induce apoptosis and harvest them.
-
Mitochondrial Fractionation: Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifugation: Centrifuge the lysate to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.
In Vivo Tumor Xenograft Study
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Gamitrinib or vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion and Future Directions
The discovery and development of Gamitrinib compounds mark a significant advancement in the field of targeted cancer therapy. By specifically targeting a vulnerability unique to cancer cell mitochondria, Gamitrinibs offer a promising new therapeutic strategy with the potential for high efficacy and a favorable safety profile. The ongoing Phase I clinical trial will provide crucial insights into the clinical utility of this novel class of drugs.
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to Gamitrinib therapy. Furthermore, combination studies with other anti-cancer agents that target complementary pathways may unlock synergistic effects and overcome potential resistance mechanisms. The continued exploration of mitochondria-targeted therapies holds great promise for the future of oncology, and Gamitrinibs are at the forefront of this exciting frontier.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
The Induction of Apoptosis by Gamitrinib TPP Hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate (hereafter referred to as G-TPP) is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) chaperone machinery. By selectively accumulating within the mitochondrial matrix, G-TPP induces a robust apoptotic response in cancer cells, highlighting its therapeutic potential. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with G-TPP-induced apoptosis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of G-TPP's mechanism of action.
Introduction
The HSP90 chaperone family plays a critical role in maintaining cellular homeostasis by ensuring the proper folding and stability of a wide array of client proteins. In cancer cells, there is a notable upregulation and localization of HSP90 isoforms, including TRAP1 (TNF receptor-associated protein-1), within the mitochondria. This mitochondrial HSP90 is essential for buffering the proteotoxic stress associated with malignant transformation and for maintaining mitochondrial integrity.
G-TPP is a novel small molecule that couples the HSP90 inhibitory moiety of geldanamycin with a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondria. This targeted delivery allows for the specific inhibition of mitochondrial HSP90, leading to a cascade of events culminating in apoptotic cell death, while sparing normal cells where mitochondrial HSP90 levels are significantly lower.[1]
Mechanism of Action
G-TPP's primary mechanism of action is the inhibition of the ATPase activity of mitochondrial HSP90. This disruption of chaperone function leads to the accumulation of misfolded proteins within the mitochondrial matrix, a condition known as the mitochondrial unfolded protein response (mitoUPR).[2][3] The mitoUPR, in turn, triggers a series of downstream events that converge on the intrinsic pathway of apoptosis.
The key hallmarks of G-TPP-induced apoptosis include:
-
Loss of Mitochondrial Inner Membrane Potential (ΔΨm): Inhibition of mitochondrial HSP90 disrupts the structural and functional integrity of the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[4][5]
-
Release of Cytochrome c: The loss of ΔΨm is followed by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[4][6]
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[4][6]
At lower concentrations, G-TPP has also been shown to induce the PINK1/Parkin pathway of mitophagy, a cellular quality control mechanism that removes damaged mitochondria.[2][7] This suggests a bimodal response to G-TPP, with lower doses promoting mitochondrial quality control and higher, cytotoxic concentrations triggering apoptosis.[1]
Quantitative Data on Apoptosis Induction
The cytotoxic and pro-apoptotic effects of G-TPP have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [4] |
| PC3 | Prostate Cancer | Not specified, but effective at 10 µM | 24 hours | [8] |
| C4-2B | Prostate Cancer | Not specified, but effective at 10 µM | 24 hours | [8] |
| Glioblastoma Cell Lines (patient-derived and cultured) | Glioblastoma | 15-20 | 16 hours | [4][6] |
Table 1: IC50 Values of Gamitrinib TPP in Various Cancer Cell Lines.
| Cell Line | G-TPP Concentration (µM) | Treatment Duration | Apoptosis Induction (Qualitative/Quantitative) | Reference |
| PC3 | 10 | 24 hours | Increased caspase activity and loss of plasma membrane integrity | [8][9] |
| H460 | >1 | 4 hours | Pronounced effector caspase activity and loss of mitochondrial membrane potential | [10] |
| Glioblastoma Cell Lines | 15-20 | 16 hours | Cellular reactivity for annexin V, activation of caspases-9, -3, and -7 | [4][6] |
Table 2: Summary of Gamitrinib TPP-Induced Apoptotic Effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate in triplicate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of G-TPP (e.g., 0-20 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat 1 x 10⁶ cells with the desired concentration of G-TPP or vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by multiparametric flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).
Western Blotting for Caspase Cleavage and Cytochrome c Release
A. Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release)
-
Cell Homogenization: Homogenize approximately 5 x 10⁷ treated and control cells in an ice-cold Dounce tissue grinder with a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).[11]
-
Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Isolation of Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting pellet is the mitochondrial fraction, and the supernatant is the cytosolic fraction.[12]
B. Western Blotting
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions (or whole-cell lysates for caspase analysis) using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control (e.g., GAPDH for cytosolic fractions or COX IV for mitochondrial fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: G-TPP induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis detection.
Combination Therapies
The pro-apoptotic effects of G-TPP can be potentiated by combining it with other anti-cancer agents.
-
TRAIL (TNF-related apoptosis-inducing ligand): In glioblastoma models, the combination of G-TPP with TRAIL has been shown to suppress tumor growth in vivo.[6] G-TPP appears to sensitize cancer cells to TRAIL-induced apoptosis.
-
BH3 Mimetics: Combining G-TPP with BH3 mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 family proteins, results in a synergistic induction of apoptosis.[13] This combination therapy has shown promise in overcoming resistance to conventional cancer treatments.
Conclusion
This compound is a promising anti-cancer agent that selectively targets mitochondrial HSP90 to induce apoptosis in tumor cells. Its mechanism of action, centered on the induction of the mitochondrial unfolded protein response and the intrinsic apoptotic pathway, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the full therapeutic potential of G-TPP and similar mitochondria-targeted therapies. The synergistic effects observed with other anti-cancer agents further underscore the potential of G-TPP in combination treatment strategies.
References
- 1. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 11. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 13. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gamitrinib TPP Hexafluorophosphate and its Impact on Mitophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gamitrinib TPP hexafluorophosphate (G-TPP), a mitochondrially-targeted Hsp90 inhibitor, and its detailed mechanism of action in inducing mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound is a potent inducer of mitophagy, the selective autophagic clearance of damaged mitochondria. Its mechanism is centered on the inhibition of mitochondrial Heat shock protein 90 (Hsp90) family members, such as TRAP1. This inhibition leads to proteotoxic stress within the mitochondria, initiating a cascade of events that culminates in the activation of the PINK1/Parkin signaling pathway.[1][2]
Upon G-TPP-induced mitochondrial stress, the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[1][2] Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[1][2] Parkin, once recruited, ubiquitinates various outer mitochondrial membrane proteins. A key event in this process is the generation of phosphorylated poly-ubiquitin chains, specifically at the serine 65 residue (pS65-Ub). These ubiquitin chains act as a signal for autophagy receptors, which in turn mediate the engulfment of the damaged mitochondrion by an autophagosome, leading to its degradation.[1][2] Notably, this induction of mitophagy by G-TPP is largely independent of mitochondrial membrane depolarization.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Signaling Pathway of G-TPP Induced Mitophagy
Experimental Workflow for Assessing G-TPP Induced Mitophagy
References
Gamitrinib TPP Hexafluorophosphate: A Mitochondria-Targeted Hsp90 Inhibitor Demonstrating Efficacy Across Diverse Cancer Types
For Immediate Release
[City, State] – [Date] – Gamitrinib TPP hexafluorophosphate, a novel, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor, has demonstrated significant preclinical efficacy in a range of cancer types, including glioblastoma, breast cancer, prostate cancer, and lung cancer. By selectively accumulating in the mitochondria of tumor cells, Gamitrinib disrupts essential protein folding machinery, leading to potent anti-cancer activity and offering a promising therapeutic strategy for various malignancies.
This technical guide provides an in-depth overview of the efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
This compound has shown potent cytotoxic and tumor-regressing effects in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Time Point | Reference |
| Glioblastoma | 17 Primary Glioma Cell Lines | Varies | 4 days | [1] |
| Glioblastoma | Patient-derived and cultured glioblastoma cell lines | 15-20 | 16 hours | [2][3][4] |
| Breast Adenocarcinoma | SKBr3 | ~10 | 48-96 hours | [5] |
| Breast Adenocarcinoma | MCF-7 | Not specified | 24 hours | [3] |
| Colon Adenocarcinoma | NCI 60 cell-line screen | 0.35–29 | Not specified | [6] |
| Melanoma | NCI 60 cell-line screen | 0.36–2.7 | Not specified | [6] |
| Prostate Adenocarcinoma | PC3 | Not specified | 24 hours | [3] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Glioblastoma | Orthotopic U87-Luc xenografts in nude mice | 10 mg/kg daily i.p. injections (in combination with TRAIL) | Suppression of established glioblastoma growth | [3] |
| Glioblastoma | Orthotopic U87MG or PDX xenografts in athymic mice | 10 mg/kg every other day i.p. | Significantly delayed tumor growth and improved survival | [7] |
| Glioblastoma | Subcutaneous xenograft tumor growth in mice | 20 mg/kg daily i.p. injections | No effect on orthotopic glioblastoma growth as monotherapy | [2][4] |
| Breast Cancer | Xenograft tumors in mice | Not specified | Inhibition of tumor growth | [8] |
| Lung Cancer | H460 lung adenocarcinoma xenografts in SCID/beige mice | Dose escalation regimen | Inhibition of tumor growth | [8] |
| Leukemia | Xenograft tumors in mice | Not specified | Inhibition of tumor growth | [8] |
Mechanism of Action: Induction of Mitochondrial Apoptosis
This compound exerts its anti-cancer effects by targeting the mitochondrial Hsp90 chaperone, TRAP1. This targeted inhibition triggers a cascade of events within the mitochondria, culminating in apoptosis.[9] The key steps in this signaling pathway are visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
The Selectivity of Gamitrinib TPP Hexafluorophosphate for Cancer Cell Mitochondria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate is a novel, first-in-class small molecule inhibitor engineered for selective targeting of the molecular chaperone heat shock protein-90 (Hsp90) within the mitochondria of cancer cells. This technical guide provides an in-depth analysis of the compound's selectivity, mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer activity. By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondriotropic moiety triphenylphosphonium (TPP), Gamitrinib achieves significant accumulation within the mitochondrial matrix. This targeted approach leads to a "mitochondriotoxic" effect, inducing irreversible organelle dysfunction and apoptosis selectively in tumor cells, which exhibit a heightened dependence on mitochondrial chaperones for survival. This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The reprogramming of cellular metabolism is a hallmark of cancer. Tumor cells often exhibit an increased reliance on mitochondrial processes to meet their high bioenergetic and biosynthetic demands. Within the mitochondria of cancer cells, Hsp90 and its homolog, TNF receptor-associated protein-1 (TRAP1), are key regulators of protein folding and quality control, playing a crucial role in buffering the proteotoxic stress associated with rapid tumor growth.[1][2] The selective enrichment of these chaperones in tumor mitochondria compared to normal tissues presents a compelling therapeutic window.[1]
This compound was designed to exploit this dependency. The triphenylphosphonium cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix. Once localized, the 17-AAG moiety inhibits the ATPase activity of mitochondrial Hsp90 and TRAP1.[1] This disruption of mitochondrial protein homeostasis triggers a cascade of events, culminating in apoptotic cell death.[3][4][5] This targeted approach spares cytosolic Hsp90, potentially mitigating the toxicities associated with non-targeted Hsp90 inhibitors.
Mechanism of Action and Selectivity
This compound's selectivity for cancer cell mitochondria is multifactorial. Firstly, cancer cells often exhibit an elevated mitochondrial membrane potential, which enhances the uptake of the positively charged TPP moiety. Secondly, the expression of Hsp90 and TRAP1 is significantly upregulated in the mitochondria of various tumor types compared to normal cells.[1][6]
Upon accumulation in the mitochondria, Gamitrinib inhibits the chaperone activity of Hsp90/TRAP1. This leads to an accumulation of unfolded or misfolded proteins within the mitochondrial matrix, a condition known as proteotoxic stress.[2][6] This stress initiates the mitochondrial unfolded protein response (mitoUPR) at low concentrations.[6] However, at therapeutic concentrations, the overwhelming proteotoxic stress leads to the opening of the mitochondrial permeability transition pore (mPTP), loss of the inner mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytosol.[3][4][5][7] This initiates the intrinsic apoptotic cascade, leading to the activation of caspase-9 and downstream effector caspases, ultimately resulting in cell death.[4][5]
The selectivity of Gamitrinib is demonstrated by its limited effect on normal cells, which have lower levels of mitochondrial Hsp90 and are less dependent on this chaperone system for survival.[7][8][9]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [7] |
| Glioblastoma Cell Lines (patient-derived and cultured) | Glioblastoma | 15-20 | 16 hours | [4][5] |
| NCI-60 Panel | Various | 0.16 - 29 | Not Specified | [2] |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | Not Specified | [2] |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | Not Specified | [2] |
| Melanoma | Melanoma | 0.36 - 2.7 | Not Specified | [2] |
| Glioma Cell Lines (17 lines) | Glioma | Not Specified (Significant reduction in cell number at 2.5 and 5 µM) | 4 days | [10] |
| PC3 | Prostate Cancer | Not Specified (Concentration-dependent loss of metabolic activity) | 6 and 24 hours | [3] |
| C4-2B | Prostate Cancer | Not Specified (Concentration-dependent loss of metabolic activity) | 6 and 24 hours | [3] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines.
| Cell Type | Effect of Gamitrinib | Reference |
| Normal Human Astrocytes (FHAS) | Did not kill normal fetal human astrocytes | [8][9] |
| Normal Prostatic Epithelial BPH-1 Cells | Did not significantly affect cytochrome c content in isolated mitochondria | [3] |
| Normal Primary Bovine Aortic Endothelial Cells | No cell death | [7] |
| Normal Primary Intestinal Epithelial Cells | No cell death | [7] |
| Normal Human Foreskin Fibroblasts | Modestly reduced viability | [7] |
| Normal Human Umbilical Vein Endothelial Cells | Modestly reduced viability | [7] |
| Normal Prostate Epithelial Cells (RWPE-1) | No synergistic effect in combination with other Hsp90 inhibitors | [11] |
| Human Corneal Cells | No synergistic effect in combination with other Hsp90 inhibitors | [11] |
Table 2: Selectivity of this compound for Cancer Cells over Normal Cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Gamitrinib on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., human glioblastoma cell lines) in triplicate in 96-well plates at a density of 2 x 10³ cells per well.[8][9]
-
Treatment: After allowing the cells to adhere overnight, treat them with a vehicle control or increasing concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., up to 24 hours).[8][9]
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 405 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by Gamitrinib.
-
Cell Treatment: Treat approximately 1 x 10⁶ tumor cells with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][8][9]
Mitochondrial Isolation and Cytochrome c Release Assay
This protocol assesses the integrity of the mitochondrial outer membrane.
-
Cell Lysis and Homogenization: Harvest treated and untreated cells and resuspend them in a mitochondrial isolation buffer. Lyse the cells using a homogenizer.
-
Differential Centrifugation: Perform a series of centrifugation steps to separate the mitochondrial fraction from other cellular components. A crude mitochondrial fraction can be collected by centrifugation at 6,000 g for 10 minutes.[12]
-
Treatment of Isolated Mitochondria (Optional): Isolated mitochondria can be incubated with increasing concentrations of this compound (e.g., 0.8–20 µM) for a specified time (e.g., 30 minutes).[12]
-
Separation of Supernatant and Pellet: Centrifuge the mitochondrial suspension to separate the supernatant (containing released proteins) from the mitochondrial pellet.
-
Western Blotting: Analyze the supernatant and pellet fractions for the presence of cytochrome c by Western blotting.[12] An increase in cytochrome c in the supernatant of treated samples indicates mitochondrial outer membrane permeabilization.
Visualizations
Signaling Pathway of Gamitrinib-Induced Apoptosis
Caption: Signaling pathway of Gamitrinib-induced apoptosis.
Experimental Workflow for Assessing Mitochondrial Selectivity
Caption: Experimental workflow for assessing mitochondrial selectivity.
Conclusion
This compound represents a promising strategy in targeted cancer therapy. Its innovative design, which directs an Hsp90 inhibitor specifically to the mitochondria of cancer cells, allows for the exploitation of a key vulnerability of tumor metabolism and survival. The data presented herein demonstrates its potent and selective "mitochondriotoxic" activity, leading to the induction of apoptosis in a wide range of cancer cell types while sparing normal cells. The detailed experimental protocols and workflow diagrams provide a framework for the continued investigation and development of this and other mitochondria-targeted therapeutics. As of late 2021, a first-in-human phase I clinical trial of Gamitrinib has been initiated for patients with advanced cancer, marking a significant step towards its potential clinical application.[13]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
Methodological & Application
Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of Gamitrinib TPP hexafluorophosphate in in vivo mouse models of cancer.
Introduction
This compound is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). By targeting TRAP1, Gamitrinib disrupts mitochondrial protein folding, leading to mitochondrial dysfunction, induction of the mitochondrial unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1] Its targeted delivery to the mitochondria enhances its anti-cancer efficacy while minimizing off-target effects and systemic toxicity.[2][3]
Recommended Dosage and Administration
The optimal dosage and administration schedule for this compound can vary depending on the tumor model and experimental objectives. Based on preclinical studies, the following dosages have been shown to be effective and well-tolerated in mice.
Table 1: Recommended Dosage of this compound in Mouse Models
| Cancer Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| Glioblastoma (subcutaneous xenograft) | 20 mg/kg | Intraperitoneal (i.p.) | Daily | [4][5] |
| Glioblastoma (orthotopic) | 10 mg/kg | Intraperitoneal (i.p.) | Daily on days 6, 7, 9, and 10 post-implantation (in combination with TRAIL) | [6] |
| Glioblastoma (human xenograft) | 5 mg/kg | Intraperitoneal (i.p.) | 5 days on, 2 days off for 2 weeks, then 3 times a week for 1 week | [7] |
| Prostate Cancer (subcutaneous xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [8] |
| Lung Adenocarcinoma (xenograft) | Not Specified | Not Specified | Not Specified | [3] |
| Breast Cancer (xenograft) | Not Specified | Not Specified | Not Specified | [3] |
| Leukemia (xenograft) | Not Specified | Not Specified | Not Specified | [3] |
Pharmacokinetics and Toxicology
Preclinical studies have provided insights into the pharmacokinetic profile and safety of Gamitrinib.
Table 2: Pharmacokinetic Parameters of Gamitrinib in Rats (5 mg/kg, single IV dose)
| Parameter | Value | Unit | Reference |
| Clearance | 85.6 ± 5.8 | mL/min/kg | [8][9] |
| Terminal-phase half-life (t½) | 12.2 ± 1.55 | h | [8][9] |
| Mean AUC (0-t) | 783.1 ± 71.3 | h∙ng/mL | [8][9] |
Toxicology Summary:
Systemic administration of Gamitrinib is generally well-tolerated in animal models.[3][8] In Sprague-Dawley rats, twice-weekly intravenous (IV) administration for up to 29 days at doses of 1, 10, and 25 mg/kg resulted in occasional inflammation at the infusion site and mild, reversible elevation of serum urea nitrogen at doses of 10 mg/kg and higher.[8] In beagle dogs, Gamitrinib was found to be unremarkable with no significant alterations in clinical-chemistry parameters, heart function, or tissue histology at doses up to 12-fold higher than therapeutically effective doses in mice.[8][9]
Experimental Protocols
Formulation of this compound for Injection
A stable injectable suspension of Gamitrinib can be prepared using a multi-step process.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate 80 (Tween-80)
-
Lecithin
-
Sucrose
-
Dextrose
-
Sterile water for injection
Protocol:
-
Solubilization: Dissolve the Gamitrinib powder in DMSO to a concentration of approximately 2.5%.
-
Dilution Step 1: Dilute the DMSO-Gamitrinib solution in a mixture of 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection.
-
Dilution Step 2: Further dilute the mixture in 5% Dextrose.
-
Final Formulation: The final formulation will contain approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[8]
-
Microfluidization (for GMP studies): For a clinical-grade injectable suspension, the formulation can be processed through a microfluidizer to achieve a uniform particle size of less than 200 nm.[8]
Alternative Formulations for Preclinical Studies:[5]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.
-
Protocol 3: 5% DMSO, 95% (20% SBE-β-CD in Saline).
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of Gamitrinib in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nu/Nu or SCID)
-
This compound, formulated for injection
-
Vehicle control (formulation without Gamitrinib)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of cancer cells (e.g., 1 x 10^6 LN229 glioblastoma cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[3]
-
Randomization and Grouping: Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the formulated this compound at the desired dosage and schedule via the chosen route (e.g., i.p. injection).
-
Control Group: Administer the vehicle control following the same schedule and route.
-
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mechanism of Action and Signaling Pathways
Gamitrinib exerts its anti-cancer effects by targeting the mitochondrial chaperone TRAP1, leading to a cascade of events that culminate in cell death.
Caption: Gamitrinib's mechanism of action targeting mitochondrial TRAP1.
The inhibition of TRAP1 by Gamitrinib induces the mitochondrial unfolded protein response (UPR) and disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade, resulting in apoptosis.[4] Furthermore, Gamitrinib can induce mitophagy through the PINK1/Parkin pathway.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of Gamitrinib.
Caption: A standard workflow for in vivo Gamitrinib efficacy studies.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wistar.org [wistar.org]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve Gamitrinib TPP hexafluorophosphate for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery.[1][2][3][4][5] It is a member of the Gamitrinib (GA) family of mitochondrial matrix inhibitors, which are characterized by the conjugation of an HSP90 inhibitor, 17-allylamino geldanamycin (17-AAG), to a triphenylphosphonium (TPP) cation that directs the molecule to the mitochondria.[1][2] This targeted delivery allows for the selective disruption of the mitochondrial unfolded protein response (mitoUPR) in cancer cells, leading to apoptosis and mitophagy, while sparing cytosolic HSP90 function.[6][7] Preclinical studies have demonstrated its anti-cancer activity in various models, including glioma, prostate cancer, lung cancer, and breast cancer.[4][8]
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound for both in vitro and in vivo research applications.
Data Presentation
Solubility
| Solvent | Concentration | Method | Notes |
| DMSO | 50 mg/mL (48.26 mM) | Ultrasonic assistance may be required. | The compound is hygroscopic; use freshly opened DMSO for best results.[1] |
| Water | < 0.1 mg/mL | - | Considered insoluble.[1] |
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Solvent | -80°C | 2 years |
| -20°C | 1 year |
It is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
In Vitro Application Protocol
1. Preparation of Stock Solution
-
To prepare a 50 mM stock solution of this compound, dissolve 51.8 mg of the compound in 1 mL of fresh, anhydrous DMSO.
-
Aid dissolution by vortexing and, if necessary, using an ultrasonic bath.[1] Ensure the solution is clear before use.[4]
2. Cell Culture Treatment
-
For typical cell-based assays, dilute the stock solution in cell culture medium to the desired final concentration. For example, to treat cells with 10 µM Gamitrinib TPP, add 0.2 µL of the 50 mM stock solution to 1 mL of culture medium.
-
Concentrations of 15-20 µM have been shown to effectively induce apoptosis in glioblastoma cell lines within a 16-hour incubation period.[1][2][3]
-
For studies investigating mitophagy, a concentration of 10 µM has been used.[4][7]
-
For combination studies with other agents, suboptimal concentrations, such as 5 µM, may be appropriate.[3]
3. Assay for Apoptosis Induction
-
Seed tumor cells in a 96-well plate at a density of 2 x 10³ cells/well.[3]
-
Treat cells with varying concentrations of Gamitrinib TPP (e.g., 0-20 µM) for up to 24 hours.[3]
-
Assess cell viability using a standard method such as an MTT assay.[3]
-
To confirm apoptosis, label treated cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.[3]
In Vivo Application Protocol
1. Formulation for Intraperitoneal (i.p.) Injection
For basic research purposes, a simple formulation in DMSO or a mixture of DMSO and other vehicles can be prepared. However, for more advanced preclinical studies, a more complex vehicle is recommended to improve solubility and tolerability.
A previously published formulation for a 5 mg/mL solution for intravenous administration can be adapted for intraperitoneal use.[9]
2. Dosing Regimen
-
Doses ranging from 5 mg/kg to 20 mg/kg administered via daily intraperitoneal injections have been used in mouse xenograft models.[2][4]
-
In a human glioma xenograft model, a dose of 5 mg/kg was administered intraperitoneally for 3 weeks (5 days on, 2 days off for the first two weeks, and 3 times a week for the third week).[4]
-
For orthotopic glioblastoma models, a systemic administration of 20 mg/kg via daily i.p. injections has been documented.[1][2]
3. Monitoring
-
Monitor tumor growth using appropriate methods, such as caliper measurements for subcutaneous tumors or bioluminescence imaging for orthotopic models.[2][3]
-
Regularly monitor animal weight and overall health to assess for any treatment-related toxicity.[2]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Gamitrinib TPP | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib TPP hexafluorophosphate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and mechanism of action of Gamitrinib TPP hexafluorophosphate, a mitochondrial-targeted Heat Shock Protein 90 (HSP90) inhibitor. The included protocols offer step-by-step guidance for solution preparation and experimental use.
Application Notes
This compound is a derivative of the HSP90 inhibitor 17-allylamino geldanamycin (17-AAG) conjugated to a triphenylphosphonium (TPP) moiety.[1][2] This TPP group facilitates the compound's accumulation within the mitochondria, allowing for selective inhibition of the mitochondrial pool of HSP90 chaperones, such as TRAP-1.[3][4][5] This targeted action leads to a "mitochondriotoxic" mechanism, inducing catastrophic proteotoxic stress, loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase-dependent apoptosis in cancer cells.[2][6][7][8] Unlike cytosolic HSP90 inhibitors, Gamitrinib's action is largely confined to the mitochondria, sparing HSP90 functions in other cellular compartments.[1][2][7]
Mechanism of Action
Gamitrinib TPP exerts its anti-cancer effects by inhibiting the ATPase activity of mitochondrial HSP90.[3][4][7] This disruption of chaperone function leads to the accumulation of unfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR) and ultimately leading to apoptosis.[8][9] The key events in the signaling cascade include the loss of mitochondrial inner membrane potential, release of cytochrome c into the cytosol, and the activation of initiator caspase-9, followed by effector caspases-3 and -7.[1][2][8] Additionally, Gamitrinib TPP has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[5][9]
Solubility Data
The solubility of this compound is critical for the preparation of stock solutions for both in vitro and in vivo studies.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Observations |
| DMSO | 50 mg/mL (48.26 mM) | Ultrasonic treatment may be needed to fully dissolve.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Water | < 0.1 mg/mL | Considered insoluble.[1] |
Table 2: Formulations for In Vivo Studies
The following multi-solvent systems have been used to achieve clear solutions for administration. The percentages indicate the volumetric ratio in the final solution.[1]
| Protocol | Formulation Components | Final Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution |
| 2 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution |
| 3 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.41 mM) | Suspended solution (ultrasonic needed) |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate in short bursts until the solution is clear. Gentle heating to 37°C can also aid dissolution.[10]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of an In Vivo Formulation (Example: Protocol 1)
This protocol details the preparation of a 1 mL working solution for animal studies, based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of a 25 mg/mL Gamitrinib TPP DMSO stock solution to the PEG300. Mix thoroughly until the solution is homogeneous. This creates the initial drug-solvent mixture.
-
Step 3: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Step 4: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
-
The final solution will contain 2.5 mg/mL of Gamitrinib TPP in the specified vehicle.
-
It is recommended to prepare this formulation fresh before each use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 3: General Method for Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. Concentrations should be optimized for specific cell lines and experimental endpoints.
Materials:
-
This compound DMSO stock solution
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dilution: Prepare a series of intermediate dilutions of the Gamitrinib TPP DMSO stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of Gamitrinib TPP. For example, studies have used concentrations ranging from 5 µM to 20 µM for various glioblastoma and prostate cancer cell lines, with incubation times of 6 to 24 hours.[1][6][8]
-
Vehicle Control: Treat a parallel set of cells with medium containing the same final concentration of DMSO used in the highest drug concentration group. This serves as the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 4, 8, 16, or 24 hours).[1][10]
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining, caspase activity), or western blotting for pathway analysis.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Gamitrinib | C52H65N3O8P+ | CID 25232582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Cell Viability Assays with Gamitrinib TPP Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone family.[1][2][3] By combining an HSP90 inhibitor with a triphenylphosphonium (TPP) moiety, Gamitrinib selectively accumulates within the mitochondria of cancer cells.[1][2][4] This targeted action leads to the disruption of mitochondrial protein folding, triggering a cascade of events that culminate in apoptotic cell death.[1][5] These application notes provide detailed protocols for assessing cell viability following treatment with this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting mitochondrial HSP90, including TNF receptor-associated protein-1 (TRAP1).[6][7] This inhibition leads to an accumulation of unfolded proteins within the mitochondria, inducing the mitochondrial unfolded protein response (mitoUPR).[8] A key consequence of this is the stabilization of PINK1 and the recruitment of Parkin, initiating a pathway of mitophagy to clear damaged mitochondria.[7][8][9] In cancer cells, this process is often overwhelmed, leading to the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and effector caspases-3 and -7.[1][2][5]
Data Presentation
Quantitative data from cell viability and apoptosis assays should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Glioblastoma Cell Lines (median) | Glioma | 2.46 | [10] |
| Colon Adenocarcinoma Cell Lines | Colon Cancer | 0.35 - 29 | [11] |
| Breast Adenocarcinoma Cell Lines | Breast Cancer | 0.16 - 3.3 | [11] |
| Melanoma Cell Lines | Melanoma | 0.36 - 2.7 | [11] |
| Glioblastoma Cell Lines | Glioblastoma | 15 - 20 (after 16h) | [1][2] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well plates
-
Appropriate cancer cell lines and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium.[3][10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound (e.g., 0-20 µM) to the respective wells.[3] Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 16, 24, or 72 hours).[1][3][10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 405 nm or 450 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative analysis of apoptosis and necrosis.
Materials:
-
This compound
-
6-well plates or culture tubes
-
Appropriate cancer cell lines and culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate or appropriate culture vessel and treat with the desired concentrations of this compound for the specified time (e.g., 16 hours).[3]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathway of Gamitrinib-Induced Apoptosis
Caption: Signaling pathway of Gamitrinib-induced apoptosis.
Experimental Workflow for Cell Viability Assessment
Caption: Experimental workflow for cell viability assays.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Facebook [cancer.gov]
- 8. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Hsp90 Inhibition by Gamitrinib TPP Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone, TRAP1 (TNF receptor-associated protein-1). Unlike broad-spectrum Hsp90 inhibitors that target both cytosolic and mitochondrial isoforms, Gamitrinib's targeted action within the mitochondria offers a promising therapeutic window for cancer treatment by selectively inducing apoptosis and mitophagy in tumor cells.[1][2] This document provides detailed application notes and protocols for the analysis of Hsp90 inhibition by this compound using Western blotting.
Data Presentation
The following tables summarize the effects of this compound on Hsp90 client proteins and associated signaling pathways, as determined by Western blot analysis. It is important to note that much of the currently available data is qualitative or semi-quantitative, based on the analysis of immunoblots.
Table 1: Effect of this compound on Cytosolic Hsp90 Client Proteins and Stress Response
| Protein Target | Effect of this compound | Effect of Non-Targeted Hsp90 Inhibitors (e.g., 17-AAG) | Reference |
| Akt | No significant change in protein levels | Degradation | [2] |
| Chk1 | No significant change in protein levels | Degradation | [2] |
| Hsp70 | No induction of expression | Upregulation | [2] |
Table 2: Semi-Quantitative Time-Course Analysis of Mitochondrial Signaling Proteins Following this compound Treatment in HeLa Cells
| Protein Target | Time Point | Observation | Reference |
| PINK1 | 8 hours | Accumulation | [1] |
| Phospho-Ubiquitin (pS65-Ub) | 8 hours | Increased levels | [1] |
| TOM70 | Time-dependent | Transient decrease, recovery by 24 hours | [1] |
| Mitofusin 1 & 2 | Time-dependent | Transient decrease, recovery by 24 hours | [1] |
| Miro1 | Time-dependent | Transient decrease, recovery by 24 hours | [1] |
| TRAP1 | Up to 24 hours | No significant change in protein levels | [1] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC3, MCF-7)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution typically in DMSO)[4]
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 5-20 µM for apoptosis induction).[3] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to assess the time-course of protein expression changes.[1]
-
Following incubation, proceed with protein extraction.
Protein Extraction
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit (or equivalent)
-
Spectrophotometer
Procedure:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate required to have equal amounts of protein for each sample.
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
Polyacrylamide gels (appropriate percentage for the target proteins)
-
Electrophoresis apparatus and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Prepare protein samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto the polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, ensure the signal is within the linear range of detection and use densitometry software to measure band intensities. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mitochondrial Membrane Potential Assays Using Gamitrinib TPP Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] This compound is specifically designed to accumulate within the mitochondrial matrix, where it exerts its inhibitory effects on mitochondrial HSP90 (mtHSP90), including TRAP1.[4][5][6] Inhibition of mtHSP90 in cancer cells disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and subsequent activation of the apoptotic cascade.[1][2][3] The targeted nature of Gamitrinib TPP makes it a valuable tool for studying mitochondrial-dependent apoptosis and for the development of novel anti-cancer therapeutics.[5][7]
These application notes provide detailed protocols for assessing the effect of this compound on mitochondrial membrane potential using common fluorescent probes.
Principle of the Assay
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function.[8][9] In healthy cells, mitochondria maintain a high negative charge across their inner membrane.[8] This potential is essential for ATP synthesis, ion homeostasis, and the import of proteins into the mitochondria.[10] A decrease in ΔΨm is an early hallmark of apoptosis.[11]
Mitochondrial membrane potential can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. This document outlines protocols for two such dyes:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that fluoresce red.[11] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[11] The ratio of red to green fluorescence provides a sensitive measure of the change in mitochondrial membrane potential.
-
TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8][12] A decrease in mitochondrial membrane potential results in a loss of TMRM from the mitochondria and a corresponding decrease in fluorescence intensity.[8]
Data Presentation
The following table summarizes the typical effects of this compound on cancer cells as reported in the literature.
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability | Glioblastoma | 15-20 µM | 16 hours | Significant cell death | [1][2] |
| Apoptosis Induction | Glioblastoma | 15-20 µM | 16 hours | Loss of mitochondrial membrane potential, cytochrome c release, caspase activation | [1][2][3] |
| Cell Viability (Combination) | U87 Glioblastoma | 5 µM (with TRAIL) | 16 hours | Synergistic reduction in cell viability | [13] |
| Mitochondrial Membrane Potential | Prostate Cancer (PC3) | Not Specified | Minutes | Rapid depolarization of tumor mitochondria | [6][14] |
Signaling Pathway and Experimental Workflow
Caption: Gamitrinib TPP's mechanism of action.
Caption: Workflow for mitochondrial membrane potential assay.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Mitochondrial membrane potential assay kit (e.g., with JC-1 or TMRM)
-
Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)[15]
-
Black, clear-bottom 96-well plates (for plate reader and microscopy) or appropriate culture vessels for flow cytometry.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adapted for analysis by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.
1. Cell Seeding: a. Culture cells to ~70-80% confluency. b. For adherent cells, seed them in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.[16] For suspension cells, prepare them at a concentration of approximately 1 x 10⁶ cells/mL.[15] c. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Treatment with Gamitrinib TPP: a. Prepare a stock solution of this compound in DMSO. b. Dilute the Gamitrinib TPP stock solution in cell culture medium to the desired final concentrations (e.g., a range of 1-20 µM). Also, prepare a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP). c. Remove the old medium from the cells and add the medium containing the different concentrations of Gamitrinib TPP, vehicle, or positive control. d. Incubate for the desired time period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
3. JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's instructions. A typical final concentration is around 2 µM.[15] b. After the treatment period, remove the medium containing Gamitrinib TPP. c. Add the JC-1 staining solution to each well or tube and incubate for 15-30 minutes at 37°C, protected from light.[11][15][16]
4. Washing: a. Centrifuge the plate or tubes (400 x g for 5 minutes).[16] b. Carefully remove the supernatant and wash the cells once or twice with assay buffer provided in the kit or with pre-warmed PBS.[16][17] c. Resuspend the cells in an appropriate volume of assay buffer.
5. Data Acquisition:
- Fluorescence Microscopy: Observe the cells immediately. Healthy cells will show red fluorescent J-aggregates in the mitochondria, while apoptotic cells will exhibit green fluorescent JC-1 monomers in the cytoplasm.
- Flow Cytometry: Analyze the cells using a flow cytometer. J-aggregates (red) can be detected in the PE channel (or equivalent), and JC-1 monomers (green) in the FITC channel.
- Fluorescence Plate Reader: Measure the fluorescence intensity for both J-aggregates (Excitation/Emission ~540/570 nm) and JC-1 monomers (Excitation/Emission ~485/535 nm).[16]
6. Data Analysis:
- Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential.
Protocol 2: TMRM Assay for Mitochondrial Membrane Potential
This protocol is suitable for fluorescence microscopy, flow cytometry, and plate reader analysis.
1. Cell Seeding: a. Follow the same procedure as in Protocol 1, step 1.
2. Treatment with Gamitrinib TPP: a. Follow the same procedure as in Protocol 1, step 2.
3. TMRM Staining: a. Prepare a TMRM working solution in serum-free medium. The optimal concentration should be determined for your cell type, but a starting range of 20-500 nM is recommended.[10] b. Remove the treatment medium and add the TMRM staining solution. c. Incubate for 15-30 minutes at 37°C, protected from light.[8][10]
4. Washing (Optional, depending on the assay format): a. For some applications, you may need to wash the cells with pre-warmed PBS to remove excess dye.[8]
5. Data Acquisition:
- Fluorescence Microscopy: Image the cells using a TRITC or rhodamine filter set. A decrease in red fluorescence intensity in the mitochondria indicates depolarization.
- Flow Cytometry: Analyze the cells using a flow cytometer. A shift to the left in the fluorescence histogram indicates a loss of mitochondrial membrane potential.
- Fluorescence Plate Reader: Measure the fluorescence intensity at an Excitation/Emission of approximately 549/575 nm.[10]
6. Data Analysis:
- Quantify the change in fluorescence intensity relative to the vehicle control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential. For a more specific measurement, the fluorescence intensity before and after the addition of an uncoupling agent like FCCP can be compared.[12]
Important Considerations
-
Optimization: Optimal concentrations of Gamitrinib TPP, staining dyes, and incubation times may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters.
-
Controls: Always include a vehicle control (e.g., DMSO), a negative control (untreated cells), and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Light Sensitivity: The fluorescent dyes used in these assays are light-sensitive. Protect the staining solutions and stained cells from light as much as possible.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment, as mitochondrial membrane potential is dependent on cell health.[10]
-
Live Cells: These protocols are designed for live-cell imaging and analysis. The dyes are not compatible with fixed cells.[10]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]
- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
Troubleshooting & Optimization
How to improve the solubility of Gamitrinib TPP hexafluorophosphate in aqueous solutions
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound has high solubility in dimethyl sulfoxide (DMSO), reaching up to 50 mg/mL.[1] However, it is poorly soluble in water, with a solubility of less than 0.1 mg/mL.[1] This low aqueous solubility can present challenges for in vitro and in vivo experiments that require the compound to be in an aqueous medium.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What can I do to prevent this?
A2: This is a common issue due to the poor aqueous solubility of the compound. Here are a few troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Use of Co-solvents: Employing a co-solvent system can help maintain the solubility of the compound upon dilution.[3][4][5] Formulations containing PEG300 and Tween-80 have been shown to be effective.[1]
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve any initial precipitate that may have formed.[1][6]
-
Warming: Gently warming the solution to 37°C may also aid in dissolution.[6]
-
Fresh Solutions: It is recommended to prepare fresh solutions immediately before use to minimize the chances of precipitation over time.[1]
Q3: Can I use cyclodextrins to improve the aqueous solubility of this compound?
A3: Yes, cyclodextrins are a well-established method for increasing the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[7][8][9][10][11] Specifically, sulfobutylether β-cyclodextrin (SBE-β-CD) has been used in a formulation for this compound, suggesting it can be an effective solubility enhancer.[1]
Q4: Are there other advanced formulation strategies I can consider for in vivo studies?
A4: For in vivo applications, more advanced formulation strategies might be necessary to improve bioavailability and reduce potential toxicity from solvents. Some of these strategies include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from PLGA or lipids, can improve its solubility and delivery to the target site.[12][13][14][15][16]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs and improve their pharmacokinetic profile.[17]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[17][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Low aqueous solubility of this compound. | - Lower the final DMSO concentration. - Use a co-solvent system (e.g., PEG300, Tween-80).[1] - Briefly sonicate or gently warm the final solution.[1][6] - Prepare solutions fresh before each experiment.[1] |
| Difficulty dissolving the compound directly in aqueous buffer. | This compound is practically insoluble in water.[1] | - First, dissolve the compound in a small amount of DMSO to create a concentrated stock solution. - Then, dilute the stock solution into your aqueous buffer using one of the methods described above. |
| Cell toxicity observed in my in vitro assay. | High concentration of DMSO or other organic solvents. | - Keep the final concentration of organic solvents in the cell culture medium as low as possible (typically <0.5% for DMSO).[2] - Consider using a cyclodextrin-based formulation to reduce the need for organic co-solvents.[1] |
| Inconsistent results between experiments. | Instability or precipitation of the compound in the working solution. | - Ensure complete dissolution of the compound before each experiment. - Prepare fresh working solutions for each experiment. - Store stock solutions appropriately at -20°C or -80°C for long-term stability.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is suitable for in vitro and some in vivo applications where the use of co-solvents is acceptable.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a DMSO Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution.[1]
-
Prepare the Co-solvent Mixture: In a separate tube, mix the required volumes of PEG300 and Tween-80.
-
Combine DMSO Stock and Co-solvents: Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution in Saline: Slowly add the saline to the mixture while vortexing to reach the final desired concentration. The final solvent composition will be a ratio of the components (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
Example for a 1 mL final solution of 2.5 mg/mL:
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300 and 50 µL of Tween-80.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300/Tween-80 mixture and vortex until clear.
-
Add 450 µL of saline to the mixture and vortex thoroughly. The final solution will contain 2.5 mg/mL of this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: Preparation of this compound Solution using Cyclodextrin
This protocol is an alternative for applications where lower concentrations of organic solvents are desired.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a DMSO Stock Solution: Dissolve this compound in DMSO to create a stock solution.
-
Dilution into SBE-β-CD Solution: Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., 5%).[1]
-
Sonication: Sonicate the final solution to ensure the formation of the inclusion complex and complete dissolution.[1]
Visual Guides
Caption: Experimental workflows for solubilizing this compound.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. glpbio.com [glpbio.com]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Two-in-One Nanoparticle Formulation to Deliver a Tyrosine Kinase Inhibitor and microRNA for Targeting Metabolic Reprogramming and Mitochondrial Dysfunction in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulation and in vitro efficacy testing of the mitoNEET ligand NL-1 for drug delivery in a brain endothelial model of ischemic reperfusion-injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Strategies to Improve the Delivery of Anticancer Drugs across the Blood–Brain Barrier to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lapatinib-incorporated lipoprotein-like nanoparticles: preparation and a proposed breast cancer-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting off-target effects of Gamitrinib TPP hexafluorophosphate
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It is composed of a derivative of 17-allylamino geldanamycin (17-AAG), which inhibits the ATPase activity of HSP90, linked to a triphenylphosphonium (TPP) moiety that directs the molecule to the mitochondrial matrix.[2][3][4] Within the mitochondria, it primarily targets TNF receptor-associated protein-1 (TRAP1), a mitochondrial HSP90 homolog.[5][6] This targeted inhibition leads to a disruption of mitochondrial protein folding, triggering the mitochondrial unfolded protein response (mitoUPR), and ultimately inducing apoptosis in cancer cells.[1][5]
Q2: Why is Gamitrinib TPP designed to target mitochondria?
The rationale for mitochondrial targeting is the selective presence and abundance of HSP90 chaperones within the mitochondria of tumor cells compared to normal tissues.[1][7] This selectivity is intended to enhance the compound's anti-cancer activity while minimizing off-target effects on cytosolic HSP90 and reducing toxicity in non-cancerous cells.[2][8]
Q3: I am observing toxicity in my normal (non-cancerous) cell line controls. What could be the cause?
While Gamitrinib TPP is designed for tumor cell selectivity, high concentrations can lead to toxicity in normal cells.[5] It is crucial to determine the optimal concentration for your specific cell lines. Consider performing a dose-response curve to identify a therapeutic window that maximizes cancer cell death while minimizing effects on normal cells. Additionally, very high concentrations of Gamitrinib TPP have been shown to inhibit Parkin translocation, which could contribute to cellular stress and toxicity.[5][9]
Q4: My experimental results are inconsistent. What are some common sources of variability?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of this compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage, to prevent degradation.[2] Prepare working solutions fresh for each experiment.[2]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response to treatment. Maintain consistent cell culture practices.
-
Experimental Timing: The effects of Gamitrinib TPP are time-dependent. For example, PINK1 accumulation and Parkin translocation can be observed as early as 8 hours post-treatment in some cell lines.[5] Ensure your experimental time points are appropriate for the endpoints being measured.
Q5: I am not observing the expected induction of apoptosis. What should I check?
Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Concentration: The effective concentration of Gamitrinib TPP can vary between cell lines. Concentrations in the range of 15-20 µM have been shown to induce apoptosis in glioblastoma cell lines within 16 hours.[1][2][3] A dose-response experiment is recommended.
-
Incorrect Time Points: Apoptosis is a process that unfolds over time. Ensure you are assessing apoptosis at appropriate time points (e.g., 16-24 hours post-treatment).[1][4]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to Gamitrinib TPP. The mechanism of resistance is an active area of research.
-
Assay Sensitivity: Verify that your apoptosis assay (e.g., Annexin V/PI staining, caspase activity) is sensitive enough to detect the expected changes.
Troubleshooting Guides
Issue 1: Unexpected Off-Target Effects
If you are observing cellular effects that are inconsistent with the known mechanism of Gamitrinib TPP, consider the following potential off-target interactions.
Potential Off-Target Interactions and Mitigation Strategies
| Potential Off-Target | Experimental Observation | Troubleshooting Steps |
| Cytosolic HSP90 Inhibition | Decreased levels of known cytosolic HSP90 client proteins (e.g., Akt). | Use the non-mitochondrially targeted HSP90 inhibitor 17-AAG as a control. Gamitrinib TPP should not significantly affect cytosolic HSP90 clients.[4] |
| Ion Channel Interference | Alterations in cellular membrane potential or cardiac myocyte activity. | Be aware that high concentrations of Gamitrinib (10 µM) have been shown to inhibit cardiac ion channels, including hERG (37.9% inhibition).[7] The IC50 for hERG current inhibition was determined to be 3.5 µM.[10] If your research involves electrophysiology, consider these potential effects. |
| Cytochrome P450 (CYP) Inhibition | Altered metabolism of other compounds in co-treatment studies. | Gamitrinib has been shown to inhibit CYP2C9 (IC50: 1.1 µM) and CYP3A4 (IC50: 0.12-0.2 µM).[10][11] Be cautious when co-administering drugs metabolized by these enzymes. |
Issue 2: Sub-optimal Induction of Mitophagy
Gamitrinib TPP is known to induce PINK1/Parkin-dependent mitophagy.[5][12] If you are not observing this effect, consider the following.
Troubleshooting Mitophagy Induction
| Potential Cause | Recommended Action |
| Incorrect Concentration | Maximal Parkin translocation has been observed at 10-25 µM in HeLa cells. Higher concentrations (>50 µM) can be toxic and reduce translocation.[5] Perform a dose-response analysis. |
| Inappropriate Time Course | PINK1 stabilization and Parkin recruitment are time-dependent. Analyze multiple time points (e.g., 4, 8, 12, 24 hours).[5] |
| Cell Line Specifics | The PINK1/Parkin pathway may not be fully functional in all cell lines. Use a positive control, such as CCCP, to confirm the functionality of the pathway in your cells.[5] Note that Gamitrinib TPP induces mitophagy largely independent of mitochondrial membrane depolarization, unlike CCCP.[5][12] |
| Detection Method | Confirm mitophagy using multiple methods, such as monitoring Parkin translocation to mitochondria (immunofluorescence or western blot of mitochondrial fractions), observing autophagy receptor recruitment, or using a mito-Keima reporter assay.[5][12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Gamitrinib TPP in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Exposure Time | Effect | Reference |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | Cell Viability | 15-20 µM | 16 hours | Cell death | [1][2][3] |
| PC3 | Prostate Cancer | MTT | ~5-10 µM (GI50) | 6 hours | Inhibition of metabolic activity | [4] |
| C4-2B | Prostate Cancer | MTT | ~1-5 µM (GI50) | 6 hours | Inhibition of metabolic activity | [4] |
| H460 | Lung Adenocarcinoma | Cell Viability | ~0.5 µM (IC50) | 3 hours | Loss of cell viability | [13] |
| NCI-60 Panel | Various | MTT | 0.16 - 47.6 µM (GI50) | Not Specified | 50% inhibition of tumor growth | [14] |
Table 2: IC50 Values for Potential Off-Target Interactions
| Target | Assay Type | IC50 | Reference |
| hERG Potassium Channel | Patch Clamp | 3.5 µM | [10] |
| Cytochrome P450 2C9 (CYP2C9) | In vitro inhibition | 1.1 µM | [10][11] |
| Cytochrome P450 3A4 (CYP3A4) | In vitro inhibition | 0.12-0.2 µM | [10][11] |
Key Experimental Protocols
1. Cell Viability Assay (MTT)
-
Objective: To determine the effect of Gamitrinib TPP on cell metabolic activity as an indicator of viability.
-
Methodology:
-
Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat cells with a range of Gamitrinib TPP concentrations (e.g., 0-20 µM) or vehicle control for the desired duration (e.g., 6, 24, 48 hours).[1][4]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 570 nm).[1]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Methodology:
-
Treat cells (e.g., 1 x 10⁶ cells) with Gamitrinib TPP or vehicle control for the desired time (e.g., 16-24 hours).[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).[4]
-
Visualizations
Caption: Mechanism of action of Gamitrinib TPP in the mitochondrion.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Gamitrinib TPP-induced PINK1/Parkin-dependent mitophagy pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. wistar.org [wistar.org]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 14. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib TPP Hexafluorophosphate Mitochondrial Uptake Assessment: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the mitochondrial uptake of Gamitrinib TPP hexafluorophosphate. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation aids.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target mitochondria?
This compound is a potent, mitochondrially-targeted inhibitor of the heat shock protein 90 (HSP90) family of molecular chaperones, including TRAP1, which is abundant in the mitochondria of cancer cells.[1][2] The molecule is a conjugate of a geldanamycin analog (the HSP90 inhibitor) and a triphenylphosphonium (TPP) cation.[1][3][4] This lipophilic TPP cation accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential, leading to selective delivery of the inhibitor to this organelle.[1]
Q2: What is the primary mechanism of action of Gamitrinib TPP within mitochondria?
Once accumulated in the mitochondria, Gamitrinib TPP inhibits mitochondrial HSP90 chaperones like TRAP1.[2] This disrupts mitochondrial protein folding quality control, leading to proteotoxic stress, collapse of tumor bioenergetics, and catastrophic loss of mitochondrial function.[1][5] This ultimately triggers mitochondrial apoptosis, characterized by the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c into the cytosol, and activation of caspases.[3][4][6] At lower concentrations, it can induce the mitochondrial unfolded protein response (mitoUPR) and PINK1/Parkin-dependent mitophagy.[2]
Q3: What are the principal methods to assess the mitochondrial uptake of Gamitrinib TPP?
There are two main approaches:
-
Direct Quantification: This involves physically separating mitochondria from the rest of the cell and measuring the concentration of Gamitrinib TPP in each fraction. The gold-standard technique for this is subcellular fractionation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Indirect and Functional Assessment: This involves visualizing the compound's localization or measuring the functional consequences of its mitochondrial action. Key techniques include:
-
Fluorescence Microscopy: To visualize the co-localization of Gamitrinib TPP (if a fluorescent version is available) or its effects with mitochondrial-specific dyes.
-
Functional Assays: Measuring changes in mitochondrial membrane potential (e.g., with TMRM or JC-1 dyes), ATP levels, or the induction of mitophagy (e.g., by monitoring Parkin translocation).[2][7]
-
Q4: What level of mitochondrial enrichment is expected for Gamitrinib TPP?
Studies using mass spectrometry on isolated subcellular fractions have demonstrated a significant and selective accumulation of Gamitrinib in mitochondria, with a reported 106-fold enrichment compared to the cytosol.[1][8]
II. Experimental Protocols & Methodologies
Method 1: Direct Quantification via Subcellular Fractionation and LC-MS/MS
This is the most definitive method to quantify the amount of Gamitrinib TPP that has been taken up by mitochondria.
Caption: Workflow for quantifying mitochondrial uptake of Gamitrinib TPP.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3, HeLa) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-only (e.g., DMSO) control group.
-
-
Mitochondrial Isolation (Subcellular Fractionation):
-
Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and pellet by centrifugation (e.g., 600 x g for 5 min at 4°C).
-
Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., 10 mM Tris pH 7.4, 200 mM mannitol, 1 mM EDTA, 50 mM sucrose) with protease inhibitors.[1]
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle (e.g., 27G) until ~80-90% of cells are lysed (check under a microscope).[1]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the enriched mitochondrial fraction.
-
-
Sample Preparation for LC-MS/MS:
-
To each fraction (mitochondrial pellet and cytosolic supernatant), add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an appropriate internal standard.
-
Vortex thoroughly and centrifuge at high speed to pellet precipitated proteins.
-
Transfer the supernatant containing the extracted Gamitrinib TPP to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform analysis using a UPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Develop a Multiple Reaction Monitoring (MRM) method in negative or positive ion mode, using specific precursor-product ion transitions for Gamitrinib TPP and the internal standard.
-
Generate a standard curve using known concentrations of Gamitrinib TPP to enable absolute quantification.
-
Method 2: Functional Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This method indirectly assesses the effect of Gamitrinib TPP on mitochondria by measuring the dissipation of the mitochondrial membrane potential, a key event in its mechanism of action.[7]
Detailed Protocol:
-
Cell Preparation:
-
Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes) or a microplate reader (e.g., black-walled, clear-bottom 96-well plates).
-
Allow cells to adhere and grow overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of Gamitrinib TPP. Include a vehicle control and a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10-20 µM.[5]
-
-
TMRM Staining:
-
Prepare a working solution of TMRM (Tetramethylrhodamine, Methyl Ester) at a final concentration of 50-200 nM in pre-warmed, serum-free cell culture medium.[5]
-
Remove the drug-containing medium from the cells.
-
Add the TMRM staining solution and incubate for 20-30 minutes at 37°C, protected from light.[9]
-
-
Imaging and Quantification:
-
Microscopy: Wash cells with PBS or live-cell imaging buffer.[9] Immediately image using a fluorescence microscope with a TRITC or similar filter set (Ex/Em ~548/573 nm).[5] Healthy, polarized mitochondria will exhibit bright red fluorescence, while depolarized mitochondria will show dim or no fluorescence.
-
Plate Reader: After incubation, gently wash the cells and add assay buffer. Measure fluorescence intensity using a microplate reader at the appropriate wavelengths. A decrease in fluorescence intensity indicates a loss of ΔΨm.
-
Method 3: Visualizing Mitophagy Induction via Parkin Translocation
At certain concentrations, Gamitrinib TPP can induce a mitochondrial quality control pathway known as mitophagy, which involves the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to damaged mitochondria.[1][10]
Caption: Workflow for assessing Parkin translocation to mitochondria.
Detailed Protocol:
-
Cell Line: Use a cell line stably expressing a fluorescently-tagged Parkin, such as HeLa-EGFP-Parkin.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips or in imaging dishes.
-
Treat cells with Gamitrinib TPP (e.g., 10 µM for 4-8 hours). Use a positive control like CCCP (10 µM for 2 hours) and a vehicle control.[1]
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.
-
Permeabilize with a detergent solution (e.g., 0.2% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-Cytochrome C).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647).
-
Mount coverslips onto slides with a mounting medium containing a nuclear stain like DAPI or Hoechst.
-
-
Microscopy and Analysis:
-
Image cells using a confocal fluorescence microscope.
-
In untreated cells, EGFP-Parkin will show diffuse cytosolic fluorescence. Upon treatment with Gamitrinib TPP, EGFP-Parkin will translocate and appear as distinct puncta that co-localize with the mitochondrial marker stain.[1]
-
III. Data Presentation & Interpretation
Quantitative Data Summary
| Parameter | Method | Cell Line(s) | Result | Reference |
| Mitochondrial Enrichment | Subcellular Fractionation + MS | Not specified | 106-fold enrichment in mitochondria vs. cytosol | [1][8] |
| IC50 (Cell Viability) | MTT Assay (16h) | Glioblastoma cell lines | 15-20 µM | [3][4] |
| IC50 (Cell Viability) | NCI 60-cell line screen | Various cancer cell lines | 0.16–29 µM | [1][8] |
| Parkin Translocation | High Content Imaging | HeLa-EGFP-Parkin | Significant translocation at 10 µM (4-8h) | [1] |
| Mitochondrial Depolarization | JC-10 Assay | HeLa | Partial depolarization at 10 µM (4h) | [1] |
Signaling Pathway: Gamitrinib TPP-Induced Mitophagy
Gamitrinib TPP-induced mitochondrial stress triggers a quality control pathway that leads to the removal of damaged mitochondria.
Caption: Gamitrinib TPP-induced PINK1/Parkin-mediated mitophagy pathway.
IV. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Gamitrinib TPP in mitochondrial fraction (LC-MS/MS) | - Inefficient cell lysis.- Loss of mitochondria during centrifugation.- Drug efflux from mitochondria post-lysis. | - Optimize homogenization; check for lysis under a microscope.- Ensure correct centrifugation speeds and temperatures (4°C).- Process samples quickly on ice to minimize efflux and degradation. |
| High variability in TMRM fluorescence readings | - Uneven cell seeding.- Dye concentration is too high (quenching) or too low.- Cells are unhealthy or dying for reasons other than the drug effect. | - Ensure a homogenous single-cell suspension before plating.- Titrate TMRM concentration to find the optimal signal-to-noise ratio.- Check cell viability with a trypan blue assay; ensure vehicle control cells are healthy. |
| No Parkin translocation observed after treatment | - Cell line does not express sufficient endogenous Parkin.- Gamitrinib TPP concentration is too low or incubation time is too short.- Fixation/permeabilization issues affecting antibody staining. | - Use a cell line that stably overexpresses tagged Parkin.- Perform a dose-response and time-course experiment.- Optimize immunofluorescence protocol; check antibody performance on positive controls (e.g., CCCP-treated cells). |
| High background fluorescence in microscopy | - Non-specific binding of antibodies.- Autofluorescence from the drug or cell culture medium.- TPP moiety causing non-specific membrane association. | - Increase blocking time and wash steps; titrate antibody concentration.- Image cells in phenol red-free medium. Include an unstained, drug-treated control to assess drug autofluorescence.- Ensure thorough washing after staining with mitochondrial dyes. |
| Contamination of mitochondrial fraction with other organelles | - Overly aggressive homogenization.- Incorrect centrifugation parameters. | - Use a Dounce homogenizer with a looser pestle for initial strokes.- Strictly adhere to validated centrifugation speeds and times. Verify fraction purity via Western blot for marker proteins (e.g., COX IV for mitochondria, Calnexin for ER, Histone H3 for nucleus). |
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteolysis.jp [proteolysis.jp]
- 3. OA treatment and Quantification of Parkin recruitment to mitochondria [protocols.io]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. abcam.com [abcam.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Mitochondrial Staining | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. oncotarget.com [oncotarget.com]
Managing in vivo toxicity of Gamitrinib TPP hexafluorophosphate in animal studies
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in managing the in vivo toxicity of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein-90 (Hsp90) molecular chaperone.[1][2] It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) moiety, which directs the drug to accumulate selectively within the mitochondria.[1][3][4] This targeted delivery allows for the inhibition of mitochondrial Hsp90 (mtHsp90) and its homolog, TRAP1, which are crucial for maintaining protein folding and stability within the mitochondria of cancer cells.[1][5][6] By disrupting these mitochondrial chaperones, Gamitrinib induces a "mitochondriotoxic" effect, leading to acute mitochondrial dysfunction, proteotoxic stress, and ultimately, apoptosis in tumor cells, while sparing normal tissues that have lower mitochondrial Hsp90 levels.[5][7][8][9]
Q2: What are the common toxicities observed with this compound in animal studies?
A2: Preclinical studies in rats and dogs have shown that Gamitrinib is generally well-tolerated at therapeutically effective doses.[1][6][8] The most frequently reported toxicities are dose-dependent and often localized. Common observations include:
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Infusion site reactions: Inflammation, swelling, and hemorrhage at the infusion site have been noted, particularly at higher doses in rats.[1]
-
Mild systemic effects: In rats, dose levels of ≥10 mg/kg/dose have been associated with slight, recoverable body weight reduction, piloerection, hypoactivity, and sensitivity to touch.[1] Mild elevation of serum urea nitrogen has also been observed at these higher doses.[1][2]
-
Mortality: Gamitrinib-related mortality has been reported in a small number of rats at doses of 10 mg/kg/dose and 25 mg/kg/dose, primarily due to severe inflammation and hemorrhage at the infusion site.[1]
-
Cardiac effects: While the 17-AAG component of Gamitrinib is a benzoquinone ansamycin, which can inhibit hERG channels, studies have shown that Gamitrinib has a significantly lower potential for cardiac ion channel inhibition compared to other compounds in its class.[1][6] No Gamitrinib-related ECG changes were observed in dogs at doses up to 6.25 mg/kg/dose.[1]
Q3: Is this compound toxic to normal cells and tissues?
A3: A key advantage of Gamitrinib's mitochondria-targeted approach is its selectivity for cancer cells.[7] Studies have shown that Gamitrinib does not significantly affect normal cells or tissues at therapeutic concentrations.[7][8][9] This is attributed to the lower reliance of normal cells on the mitochondrial Hsp90 chaperone system compared to tumor cells.[6][7] Consequently, Gamitrinib does not appear to disrupt Hsp90 homeostasis in cellular compartments outside the mitochondria.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe infusion site reaction (inflammation, swelling) | High drug concentration, infusion rate, or formulation issue. | - Consider further diluting the final formulation. - Decrease the infusion rate. - Ensure proper catheter placement and patency. - In beagle dog studies, premedication with prednisolone and diphenhydramine has been used.[1] |
| Animal mortality at higher doses | Exceeding the maximum tolerated dose (MTD) or severe toxic dose (STD10). | - Refer to dose-ranging studies to determine the appropriate dose for your animal model and study objectives. - In Sprague-Dawley rats, the STD10 was determined to be 10 mg/kg/dose.[1] - Carefully monitor animals for clinical signs of toxicity and consider dose reduction or discontinuation if severe signs appear. |
| Precipitation of Gamitrinib in formulation | Improper formulation procedure or storage. | - Follow the recommended formulation protocol strictly. A three-step process involving solubilization in DMSO followed by dilution in a polysorbate 80/lecithin/sucrose mixture and then dextrose is recommended.[1] - For some formulations, heating and/or sonication may be required to aid dissolution.[4] - Store the bulk powder at -20°C in the dark.[1] The formulated injectable suspension is stable for at least 24 weeks at -20°C.[1][2] |
| Inconsistent anti-tumor efficacy | Formulation, administration route, or dose level. | - Ensure the formulation is prepared correctly and administered consistently. Intravenous infusion is a common administration route in preclinical studies.[1] Intraperitoneal injections have also been reported.[3][10] - Verify the dose calculations and administration volume. - Consider that efficacy can be tumor model-dependent. |
Quantitative Toxicity Data
Table 1: Summary of In Vivo Toxicity Findings for Gamitrinib in Sprague-Dawley Rats
| Dose Level (mg/kg/dose, IV, twice weekly) | Key Observations |
| 1 | No significant adverse effects reported. |
| 10 | Minor, recoverable body weight reduction (~5.5%). Clinical signs: inguinal swelling, piloerection, hypoactivity, sensitivity to touch. Mild elevation of serum urea nitrogen. Considered the Severely Toxic Dose in 10% of animals (STD10).[1] |
| 25 | Similar to 10 mg/kg/dose with a slight increase in body weight reduction (~5.7%). Gamitrinib-related mortality due to severe infusion site inflammation and hemorrhage in some animals.[1] |
Table 2: Summary of In Vivo Toxicity Findings for Gamitrinib in Beagle Dogs
| Dose Level (mg/kg/dose, IV, twice weekly) | Key Observations |
| 1.25 | No significant adverse effects reported. |
| 3.33 | Considered the No-Observed-Adverse-Effect Level (NOAEL).[1] |
| 6.25 | Considered the Highest Non-Severely Toxic Dose (HNSTD). No significant alterations in clinical chemistry, heart function, or tissue histology.[1] |
Experimental Protocols
Formulation of Gamitrinib for In Vivo Studies
A common formulation for preclinical studies involves a three-step process to create an injectable suspension:[1]
-
Step 1: Solubilization: Dissolve the Gamitrinib powder in Dimethyl sulfoxide (DMSO).
-
Step 2: Dilution 1: Dilute the DMSO solution in a mixture of Polysorbate 80, Lecithin, and Sucrose in sterile water for injection.
-
Step 3: Dilution 2: Further dilute the mixture in 5% dextrose.
The final formulation composition is approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[1] For Good Manufacturing Practice (GMP) studies, microfluidization can be used to create a more uniform injectable suspension.[1]
Administration Protocol in Sprague-Dawley Rats
-
Animals: 8 to 9-week-old male and female Sprague-Dawley rats.[1][2]
-
Catheterization: Animals are surgically implanted with a catheter. Patency is maintained with a continuous infusion of sterile isotonic saline.[1]
-
Dosing: Gamitrinib is administered via intravenous infusion over 1 hour, twice weekly.[1]
-
Vehicle Control: The vehicle control should contain all formulation components except for Gamitrinib.[1]
-
Monitoring: Animals should be checked twice daily for mortality, abnormalities, and signs of pain or distress.[1][2]
Administration Protocol in Beagle Dogs
-
Premedication: Prednisolone administered orally the night before dosing and Diphenhydramine administered via intramuscular injection prior to and after the start of infusion.[1]
-
Dosing: Gamitrinib is administered via intravenous infusion over 1 hour, twice weekly.[1]
-
Dose Volume: 2 mL/kg.[1]
-
Vehicle Control: The vehicle control should contain all formulation components except for Gamitrinib.[1]
-
Monitoring: Regular monitoring of clinical signs, body weight, food consumption, and electrocardiograms (ECGs).[1]
Visualizations
Caption: Mechanism of action of Gamitrinib in cancer cells.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Overcoming resistance to Gamitrinib TPP hexafluorophosphate in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamitrinib TPP hexafluorophosphate. The information is designed to address specific experimental issues related to overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) family of molecular chaperones.[1][2][3][4] Its structure combines a resorcinolic inhibitor core, similar to the N-terminal ATPase inhibitor 17-AAG, with a triphenylphosphonium (TPP) moiety that directs the molecule to accumulate within the mitochondria.[2][3][5]
Within the mitochondria, Gamitrinib inhibits the ATPase activity of HSP90 chaperones, including TRAP1 (TNF receptor-associated protein-1).[1][6][7][8] This disrupts mitochondrial protein folding, leading to what is termed "mitochondriotoxic" stress.[9] The consequences of this targeted inhibition include:
-
Induction of the mitochondrial unfolded protein response (mitoUPR).[10]
-
Activation of caspase-9, caspase-3, and caspase-7, leading to apoptosis.[2][3]
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Induction of PINK1/Parkin-dependent mitophagy at lower concentrations.[10]
A key feature of Gamitrinib is its selective action within the mitochondria, which avoids the widespread disruption of cytosolic HSP90 homeostasis often seen with non-targeted HSP90 inhibitors.[2][3][4]
Troubleshooting Guide: Overcoming Resistance to Gamitrinib
Q2: My cancer cell line shows reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Gamitrinib are still an emerging area of research, resistance can be extrapolated from known mechanisms against general HSP90 inhibitors and early findings. Potential mechanisms include:
-
Activation of Pro-Survival Pathways: Cancer cells may upregulate compensatory pro-survival signaling pathways to counteract the effects of mitochondrial stress induced by Gamitrinib. This can include the activation of pathways like PI3K/AKT and MAPK.[11]
-
Induction of Stress Responses: Although Gamitrinib is designed to avoid a cytosolic heat shock response, some cancer cells might develop resistance through the induction of alternative stress responses, such as the endoplasmic reticulum (ER) stress response, and by managing reactive oxygen species (ROS) levels.[6] For instance, colon cancer cells have been noted to resist Gamitrinib by inducing variable ER stress responses and accumulating ROS.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and MRP-1, is a common mechanism of resistance to various cancer drugs.[12] While some synthetic HSP90 inhibitors are not substrates for these pumps, it is a potential, though less likely, mechanism for Gamitrinib resistance.[12]
-
Alterations in Mitochondrial Homeostasis: Changes in mitochondrial dynamics, such as fission and fusion, or alterations in the expression of key mitochondrial proteins could potentially confer resistance to a mitochondria-targeted agent like Gamitrinib.
Below is a diagram illustrating potential resistance pathways.
Caption: Potential mechanisms of resistance to this compound.
Q3: How can I experimentally overcome resistance to Gamitrinib in my cancer cell line?
Combination therapy is a highly effective strategy to overcome resistance to HSP90 inhibitors.[11][13] The goal is to target the resistance mechanism or a parallel survival pathway.
Experimental Strategies to Overcome Gamitrinib Resistance
| Strategy | Rationale | Example Combination Agents |
| Inhibit Bypass Signaling Pathways | If resistance is mediated by the upregulation of survival pathways like PI3K/AKT or MAPK, co-treatment with inhibitors of these pathways can restore sensitivity.[11] | PI3K inhibitors (e.g., BKM120), AKT inhibitors (e.g., MK-2206), MEK inhibitors (e.g., Trametinib) |
| Target Alternative Stress Responses | For resistance involving ER stress and ROS management, inhibiting key players in these pathways can be effective. For example, targeting NRF2 can overcome resistance in some colon cancers.[6] | NRF2 inhibitors (e.g., Brusatol), ER stress inducers/modulators |
| Combine with Conventional Chemotherapy | Gamitrinib can sensitize cancer cells to genotoxic stress. Combining it with DNA-damaging agents can lead to synergistic cell killing.[14][15] | Doxorubicin[14][15], Gemcitabine[11], Temozolomide[6] |
| Dual HSP90 Compartment Inhibition | To ensure comprehensive HSP90 inhibition, Gamitrinib (mitochondrial) can be combined with a cytosolic HSP90 inhibitor. This has shown synergistic effects.[16] | Cytosolic HSP90 inhibitors (e.g., 17-AAG, Ganetespib) |
Below is a workflow for testing combination therapies.
Caption: A typical workflow for identifying and validating synergistic drug combinations with Gamitrinib.
Key Experimental Protocols
Q4: Can you provide a detailed protocol for a cell viability assay to test Gamitrinib sensitivity?
Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Resistant and sensitive cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO concentration matched to the highest drug concentration). Typically, concentrations ranging from 0.1 µM to 50 µM are tested.[2][3][4]
-
Incubation with Drug: Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Q5: How do I perform a Western blot to check for the activation of bypass signaling pathways?
Protocol: Western Blot for p-AKT and p-ERK
This protocol allows for the detection of activated AKT and ERK signaling pathways, which are common bypass mechanisms.[11]
Materials:
-
Cell lysates from Gamitrinib-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Gamitrinib as required. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the levels between treated and untreated cells to assess pathway activation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected results in Gamitrinib TPP hexafluorophosphate experiments
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Gamitrinib TPP (G-TPP) is a potent, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] The triphenylphosphonium (TPP) moiety facilitates its accumulation within the mitochondria.[2] By inhibiting mitochondrial Hsp90 (including TRAP1), G-TPP disrupts protein folding homeostasis within the organelle, leading to the mitochondrial unfolded protein response (mitoUPR), mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.[2][3]
Q2: What are the expected outcomes of successful Gamitrinib TPP treatment in cancer cells?
In susceptible cancer cell lines, treatment with Gamitrinib TPP is expected to induce:
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Induction of apoptosis, characterized by hallmarks such as loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases 9, 3, and 7.[4][6]
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Increased levels of annexin V staining.[4]
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In some contexts, induction of PINK1/Parkin-mediated mitophagy.[2][3]
Q3: Is Gamitrinib TPP expected to be toxic to non-cancerous cells?
Gamitrinib TPP is designed to selectively target cancer cells, which often have a higher reliance on mitochondrial Hsp90 for survival.[4][7] Studies have shown that it does not typically kill normal human astrocytes at concentrations effective against glioblastoma cells.[4][7] However, off-target effects and toxicity in normal cells can occur, particularly at high concentrations.[2]
Q4: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for long-term stability.[8] For in vitro experiments, stock solutions are typically prepared in DMSO. It is advisable to use freshly opened DMSO, as it is hygroscopic and can affect solubility.[8] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, and Tween-80 are often used to ensure solubility and bioavailability.[8] It is recommended to prepare working solutions fresh for each experiment.[8]
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No significant decrease in cancer cell viability is observed after treatment.
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Potential Cause 1: Solubility Issues. this compound can be challenging to dissolve.
-
Potential Cause 2: Inappropriate Concentration or Treatment Duration. The effective concentration and time can vary between cell lines.
-
Potential Cause 3: Cell Line Resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors.
-
Troubleshooting: Consider the expression levels of mitochondrial Hsp90 and related cochaperones in your cell line. Resistance can be multifactorial. You may need to test different cell lines or investigate combination therapies.[5]
-
-
Potential Cause 4: Inaccurate Cell Viability Assay. The chosen assay may not be optimal or may be performed incorrectly.
-
Troubleshooting: Ensure your cell seeding density is appropriate and that the assay (e.g., MTT, CellTiter-Glo) is validated for your experimental conditions. Always include positive and negative controls.
-
Issue 2: High levels of toxicity are observed in non-cancerous (control) cells.
-
Potential Cause 1: Off-Target Effects at High Concentrations. While generally selective, high concentrations of Gamitrinib TPP can lead to toxicity in normal cells.[2]
-
Troubleshooting: Re-evaluate your working concentration. Perform a dose-response experiment on your non-cancerous cell line to determine a non-toxic concentration range.
-
-
Potential Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) used to dissolve the compound can be toxic to cells at certain concentrations.
-
Troubleshooting: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Potential Cause 1: Reagent Instability. Gamitrinib TPP solutions, especially at low concentrations, may degrade over time.
-
Troubleshooting: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause 2: Variability in Experimental Conditions. Minor variations in cell passage number, confluency, or incubation times can impact results.
-
Troubleshooting: Standardize your experimental protocols meticulously. Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment.
-
Issue 4: Difficulty interpreting mitochondrial membrane potential assay results.
-
Potential Cause 1: Incorrect Dye Concentration or Staining Time. The performance of potentiometric dyes like JC-1 or TMRM is sensitive to these parameters.
-
Potential Cause 2: Phototoxicity or Dye Quenching. Fluorescent dyes can be phototoxic or their signal can quench at high concentrations.
-
Troubleshooting: Minimize exposure of stained cells to light.[10] Perform a dye concentration titration to find a range that provides a good signal without significant quenching.
-
-
Potential Cause 3: Interference from Phenol Red. Phenol red in cell culture media can interfere with fluorescence measurements.
-
Troubleshooting: Use phenol red-free media for the duration of the staining and measurement steps.[12]
-
Issue 5: Western blot analysis of apoptosis markers is inconclusive.
-
Potential Cause 1: Suboptimal Antibody Performance. The primary or secondary antibodies may not be specific or sensitive enough.
-
Troubleshooting: Validate your antibodies using positive controls (e.g., cells treated with a known apoptosis inducer). Optimize antibody concentrations and incubation times.
-
-
Potential Cause 2: Inappropriate Sample Lysis or Protein Degradation. Apoptosis-related proteins can be susceptible to degradation.
-
Troubleshooting: Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
-
-
Potential Cause 3: Timing of Sample Collection. The expression and cleavage of apoptosis markers are transient.
-
Troubleshooting: Perform a time-course experiment to identify the optimal time point for observing changes in your target proteins after Gamitrinib TPP treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of Gamitrinib TPP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Glioblastoma (patient-derived & cultured) | Glioblastoma | 15-20 | 16 |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | Not Specified |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | Not Specified |
| Melanoma | Melanoma | 0.36 - 2.7 | Not Specified |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 |
Data compiled from multiple sources.[1][4][5]
Table 2: In Vivo Dosage and Administration of Gamitrinib TPP
| Animal Model | Cancer Type | Dosage | Administration Route | Schedule |
| Nude Mice | Glioblastoma | 10 mg/kg | Intraperitoneal (i.p.) | Daily on days 6, 7, 9, 10 |
| Nude Mice | Glioblastoma | 20 mg/kg | Intraperitoneal (i.p.) | Daily |
| Sprague-Dawley Rats | N/A (Toxicity Study) | 1, 10, 25 mg/kg | Intravenous (IV) | Twice weekly for 29 days |
| Beagle Dogs | N/A (Toxicity Study) | 1.25, 3.33, 6.25 mg/kg | Intravenous (IV) | On days 1, 8, 11, 15, 18, 22, 25, 29, 32, 36 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[4]
-
Treat the cells with a range of Gamitrinib TPP concentrations (e.g., 0-20 µM) or vehicle control in triplicate for the desired duration (e.g., 24 hours).[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3)
-
Seed cells and treat with Gamitrinib TPP or controls for the determined optimal time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
3. Mitochondrial Membrane Potential Assay (using JC-1)
-
Seed cells in a suitable plate (e.g., 96-well black, clear bottom) and treat with Gamitrinib TPP or controls. Include a positive control group treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).[10]
-
Prepare the JC-1 staining solution according to the manufacturer's instructions. Ensure it is fully dissolved.[10]
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[10]
-
Carefully wash the cells with assay buffer.[10]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Visualizations
Caption: Signaling pathway of Gamitrinib TPP leading to apoptosis.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for lack of observed cell death.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
Best practices for handling and storing Gamitrinib TPP hexafluorophosphate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Gamitrinib TPP hexafluorophosphate. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable under recommended storage conditions.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The bulk powder should be stored at -20°C in the dark.[3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in separate aliquots.[4]
Q3: How do I safely handle this compound?
A3: It is important to avoid inhalation, as well as contact with eyes and skin.[1] Use the compound in a well-ventilated area and avoid the formation of dust and aerosols.[1] Personal protective equipment should be used, and a safety shower and eye wash station should be accessible.[1] In case of accidental contact, follow the safety data sheet (SDS) guidelines.
Q4: What are the incompatible materials with this compound?
A4: Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound.[1]
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Troubleshooting Guide
Q1: I am having trouble dissolving this compound.
A1: this compound is soluble in DMSO at a concentration of 50 mg/mL (48.26 mM), though ultrasonic assistance may be needed.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[2] The compound is poorly soluble in water (< 0.1 mg/mL).[2] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2]
Q2: I am observing inconsistent results in my in vivo experiments.
A2: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its stability and efficacy.[2] Formulations for in vivo use often involve a combination of solvents. For example, a clear solution of ≥ 2.5 mg/mL can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Q3: My in vitro cell-based assays are showing variable results.
A3: Ensure that the final concentration of DMSO in your cell culture medium is not toxic to the cells. It is good practice to include a vehicle control (medium with the same concentration of DMSO) in your experiments. For combination studies, suboptimal concentrations of Gamitrinib TPP (e.g., 5 µM) have been used.[5][6]
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (48.26 mM) | Ultrasonic assistance may be required. Use of newly opened DMSO is recommended as the compound is hygroscopic.[2] |
| H₂O | < 0.1 mg/mL | Insoluble.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution.[2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution.[2] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.41 mM) | Suspended solution; requires ultrasonic assistance.[2] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or vehicle control.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., up to 24 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[6]
In Vivo Formulation Protocol
For a clear solution suitable for intraperitoneal injection in mice:[2]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in order:
-
10% DMSO (containing the drug)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution until it is clear.
-
This formulation yields a solubility of at least 2.5 mg/mL.[2]
Visualizations
Caption: General experimental workflow for using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Efficacy: Gamitrinib TPP Hexafluorophosphate Versus Non-Targeted Hsp90 Inhibitors
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role as a molecular chaperone, essential for the stability and function of numerous oncoproteins.[1][2][3] Inhibition of Hsp90 offers the potential to simultaneously disrupt multiple signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3][4] Early Hsp90 inhibitors were non-targeted, affecting the chaperone throughout the cell. More recently, targeted approaches have been developed to enhance efficacy and reduce off-target effects. This guide provides a detailed comparison of the mitochondria-targeted inhibitor, Gamitrinib TPP hexafluorophosphate, and conventional non-targeted Hsp90 inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
Non-Targeted Hsp90 Inhibitors
Conventional Hsp90 inhibitors, such as the geldanamycin derivative 17-AAG, function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[5][6] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins.[5] These clients include key drivers of malignancy such as HER2, C-RAF, CDK4, and AKT/PKB.[2]
A significant limitation of this approach is the induction of a heat shock response (HSR).[7][8] Inhibition of cytosolic Hsp90 activates Heat Shock Factor 1 (HSF-1), which upregulates the expression of other chaperones like Hsp70 and Hsp27.[7][8] This compensatory mechanism can confer resistance to therapy and promote cell survival, limiting the clinical efficacy of non-targeted inhibitors.[7]
This compound: A Targeted Assault on Mitochondrial Hsp90
This compound (hereafter referred to as Gamitrinib) represents a novel, targeted strategy. It is a conjugate of an Hsp90 inhibitor and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate selectively within the mitochondria.[9][10][11] This selective delivery is a key differentiator, as Gamitrinib has been shown to enrich in mitochondria at a concentration over 100 times that in the cytosol.[11]
Within the mitochondria, Gamitrinib inhibits the Hsp90 homolog, TRAP-1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This targeted inhibition induces a mitochondrial-specific unfolded protein response, leading to proteotoxic stress, disruption of mitochondrial bioenergetics, and ultimately, apoptosis.[12] Crucially, because Gamitrinib does not affect Hsp90 in the cytosol, it does not induce the heat shock response, a major advantage over non-targeted inhibitors.[7][11] Furthermore, as Hsp90 chaperones are selectively enriched in the mitochondria of tumor cells compared to normal tissues, Gamitrinib exhibits a favorable safety profile.[10][13]
Data Presentation
The following tables summarize the key differences in mechanism and efficacy between Gamitrinib and non-targeted Hsp90 inhibitors.
Table 1: Comparison of Mechanistic Features
| Feature | Non-Targeted Hsp90 Inhibitors (e.g., 17-AAG) | This compound |
| Primary Target | Cytosolic Hsp90 | Mitochondrial Hsp90 (TRAP-1) |
| Cellular Localization | Cytosol, Nucleus | Mitochondria[9][11] |
| Effect on Hsp90 Clients | Degradation of cytosolic clients (e.g., Akt, Raf-1, HER2)[2] | No effect on cytosolic clients[9][11] |
| Heat Shock Response | Induces HSR (upregulation of Hsp70)[7][8] | Does not induce HSR[7][11] |
| Primary Mode of Cell Death | Apoptosis, Cell Cycle Arrest | Mitochondrial Apoptosis[9][13] |
Table 2: Comparative In Vitro Efficacy
| Cell Line | Cancer Type | Gamitrinib (IC50) | 17-AAG (Effect) |
| Glioblastoma (U87, U251) | Brain Cancer | 15-20 µM (induces cell death)[9][14] | No effect at comparable concentrations[13][15] |
| Prostate Cancer (PC3) | Prostate Cancer | Induces apoptosis[16] | Induces apoptosis (variable efficacy) |
| Breast Cancer (MCF-7) | Breast Cancer | Induces apoptosis | Induces apoptosis (variable efficacy) |
| Normal Astrocytes (FHAS) | Normal Brain Cells | No cytotoxic effect[13][15] | No cytotoxic effect[13][15] |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | 17-AAG | Gamitrinib |
| Clearance | Faster | Slower (85.6 ± 5.8 mL/min/kg)[11][17] |
| Half-life (t1/2) | Shorter | Longer (12.2 ± 1.55 h)[11][17] |
| Metabolism | Generates active metabolite 17-AG | No generation of 17-AG[11][17] |
| Plasma Protein Binding | High | Very High (>99%)[17] |
Visualizations
Signaling Pathways
Caption: Non-targeted Hsp90 inhibitors block cytosolic Hsp90, leading to client protein degradation but also inducing a pro-survival Heat Shock Response.
Caption: Gamitrinib selectively targets mitochondrial TRAP-1, inducing proteotoxic stress and initiating the intrinsic apoptotic pathway.
Experimental Workflow
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. profiles.foxchase.org [profiles.foxchase.org]
A Comparative Guide: Gamitrinib TPP Hexafluorophosphate vs. 17-AAG in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Hsp90 inhibitors, Gamitrinib TPP hexafluorophosphate and 17-AAG (Tanespimycin), in the context of their application in cancer cell line research. We will delve into their distinct mechanisms of action, comparative efficacy, and the signaling pathways they modulate, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | 17-AAG (Tanespimycin) |
| Primary Target | Mitochondrial Heat Shock Protein 90 (Hsp90), specifically TRAP1.[1][2] | Cytosolic Heat Shock Protein 90 (Hsp90).[3] |
| Mechanism of Action | Induces mitochondrial-specific proteotoxic stress, leading to apoptosis.[1][2][4] | Inhibits cytosolic Hsp90, leading to the degradation of a wide range of oncogenic client proteins.[3] |
| Effect on Cytosolic Hsp90 Clients | No significant effect on cytosolic client proteins like Akt and Chk1.[3] | Induces degradation of client proteins such as Akt, Raf-1, and CDK4.[5] |
| Hsp70 Induction | Does not induce the heat shock response (Hsp70 upregulation).[3][4] | Induces a heat shock response, leading to the upregulation of Hsp70.[3] |
| Primary Cellular Outcome | Potent and rapid induction of apoptosis.[6] | Primarily cytostatic effects, with apoptosis induction being cell-line dependent. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and 17-AAG in various cancer cell lines.
Table 1: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 | 17-AAG IC50 | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 µM (3 hours) | No effect (3 hours) | [7] |
| Glioma Cell Lines (Median) | Glioblastoma | 2.46 µM (72 hours) | - | [8] |
| Breast Adenocarcinoma | Breast Cancer | 0.16–3.3 µM | - | [4] |
| Colon Adenocarcinoma | Colon Cancer | 0.35–29 µM | - | [4] |
| Melanoma | Melanoma | 0.36–2.7 µM | - | [4] |
| IMR-32 | Neuroblastoma | - | ~0.5-1 µM (72-96 hours) | [5] |
| SK-N-SH | Neuroblastoma | - | ~0.5-1 µM (72-96 hours) | [5] |
Note: Direct head-to-head IC50 comparisons in the same study are limited. The data presented is compiled from various sources and experimental conditions may differ.
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Assay | Cell Line | This compound | 17-AAG | Reference |
| MTT Assay (Cell Viability) | H460 | Complete loss of viability at 24 hours.[7] | Partial reduction in viability at 24 hours.[7] | [7] |
| SKBr3 | Comparable reduction in metabolic activity to 17-AAG at 48-96 hours. | Comparable reduction in metabolic activity to Gamitrinib at 48-96 hours. | ||
| Trypan Blue Exclusion (Cytotoxicity) | SKBr3 | Nearly complete cell killing at 24 hours. | Most cells still alive at 72 hours. | |
| Colony Formation | H460 | Completely abolished colony formation. | No effect on colony formation. | |
| Apoptosis (Caspase 3/7 activation) | IMR-32 & SK-N-SH | - | Significant increase in apoptotic cells.[9] | [9] |
| Apoptosis (Mitochondrial) | Glioblastoma cell lines | Induces mitochondrial apoptosis.[6][10] | - | [6][10] |
Signaling Pathways and Mechanisms of Action
The distinct subcellular targets of this compound and 17-AAG result in the perturbation of different sets of signaling pathways.
This compound: Targeting the Powerhouse of the Cell
Gamitrinib is designed to selectively accumulate in the mitochondria of tumor cells.[4] There, it inhibits the mitochondrial Hsp90 homolog, TRAP1 (TNF Receptor-Associated Protein 1).[1][2] TRAP1 is crucial for maintaining the integrity and function of the mitochondrial proteome, including components of the electron transport chain and proteins involved in preventing apoptosis.[2][11] By inhibiting TRAP1, Gamitrinib induces a state of "mitochondrial proteotoxic stress," leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, rapid cancer cell death.[1][4]
Caption: Gamitrinib's mechanism of action in the mitochondrion.
17-AAG: A Broad-Spectrum Cytosolic Hsp90 Inhibitor
17-AAG acts on the cytosolic pool of Hsp90, a chaperone protein responsible for the proper folding and stability of a vast array of "client" proteins.[3] Many of these client proteins are key components of oncogenic signaling pathways, including those involved in cell proliferation, survival, and angiogenesis. By inhibiting cytosolic Hsp90, 17-AAG leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.[5]
Caption: 17-AAG's mechanism of action in the cytosol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of Gamitrinib or 17-AAG and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[12]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines of interest
-
This compound and 17-AAG
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Gamitrinib or 17-AAG for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[12]
Caption: Workflow for the Annexin V apoptosis assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
Materials:
-
Cancer cell lines of interest
-
This compound and 17-AAG
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TRAP1, Hsp70, Akt, Chk1, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Gamitrinib or 17-AAG, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound and 17-AAG are both potent inhibitors of the Hsp90 chaperone family, yet they exhibit distinct mechanisms of action and cellular effects. Gamitrinib's targeted delivery to the mitochondria and specific inhibition of TRAP1 result in a rapid and potent induction of apoptosis, with minimal impact on cytosolic Hsp90 functions. In contrast, 17-AAG's broad inhibition of cytosolic Hsp90 leads to the degradation of numerous oncogenic client proteins, often resulting in a more cytostatic effect.
The choice between these two inhibitors will depend on the specific research question and the cancer model being investigated. Gamitrinib offers a novel approach to selectively target mitochondrial vulnerabilities in cancer cells, while 17-AAG provides a tool to probe the broader consequences of cytosolic Hsp90 inhibition on multiple signaling pathways. This guide provides a foundation for researchers to make informed decisions in their experimental designs.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Gamitrinib TPP hexafluorophosphate with other chemotherapeutics
A detailed guide for researchers, scientists, and drug development professionals on the enhanced anti-cancer efficacy of Gamitrinib TPP hexafluorophosphate when combined with other chemotherapeutic agents.
This compound, a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery, has demonstrated significant promise in preclinical cancer models. Its unique mechanism of action, centered on inducing mitochondrial dysfunction and apoptosis in tumor cells, makes it an attractive candidate for combination therapies.[1][2] This guide provides a comprehensive comparison of the synergistic effects of this compound with other chemotherapeutics, supported by experimental data, to inform future research and drug development strategies.
Enhanced Cytotoxicity through Synergistic Drug Combinations
The primary rationale for combining Gamitrinib with other anticancer drugs is to achieve synergistic cytotoxicity, allowing for enhanced tumor cell killing at lower, less toxic concentrations of each agent. This approach aims to overcome drug resistance and improve therapeutic outcomes.
Synergistic Effects with Doxorubicin
Clinical studies have explored the combination of Gamitrinib with Doxorubicin, a widely used anthracycline antibiotic that primarily acts by inducing DNA damage.[3] This combination has shown potent synergistic anticancer activity both in vitro and in vivo across various cancer cell lines, including cervical, ovarian, and prostate cancer.[3][4] The synergy is attributed to the distinct but complementary mechanisms of the two drugs: Gamitrinib's induction of mitochondrial stress and Doxorubicin's genotoxic effects.[3]
Key Findings:
-
The combination of Gamitrinib and Doxorubicin leads to a synergistic increase in apoptosis in cancer cells.[3][4]
-
This enhanced apoptosis is mediated by the activation of the pro-apoptotic Bcl-2 family member Bim, through the stimulation of the CHOP and JNK stress signaling pathways.[3]
-
Importantly, the combination did not exacerbate the known cardiotoxicity of Doxorubicin in preclinical models, suggesting a favorable safety profile for this combination.[3][4]
Synergistic Effects with Other Hsp90 Inhibitors
Targeting multiple Hsp90 paralogs located in different subcellular compartments (cytoplasm, endoplasmic reticulum, and mitochondria) has emerged as a promising strategy to achieve a more comprehensive shutdown of chaperone activity in cancer cells. Combining Gamitrinib, which targets mitochondrial Hsp90 (including TRAP1), with Hsp90 inhibitors that act in the cytoplasm and ER has demonstrated synergistic anticancer effects.[5]
Key Findings:
-
The combination of Gamitrinib with other Hsp90 inhibitors resulted in increased cytotoxic effects in a variety of cancer cell lines, including brain, lung, liver, prostate, and cervical cancer.[5]
-
Mathematical analysis confirmed the synergistic nature of this drug combination, with Combination Index (CI) values below 0.75 in cancer cells.[5]
-
This combination therapy was not found to be synergistic in normal, non-cancerous cells, indicating a potential for tumor-selective cytotoxicity.[5]
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from studies evaluating the synergistic effects of Gamitrinib in combination with other chemotherapeutics. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cancer Cell Line(s) | Assay | Combination Index (CI) | Key Outcome | Reference |
| Gamitrinib + Doxorubicin | HeLa (Cervical), SK-OV3 (Ovarian), 22Rv1 (Prostate) | MTT Assay | Synergistic (CI<1) | Sensitized cancer cells to Doxorubicin, leading to increased apoptosis. | [3] |
| Gamitrinib + DMAG (Hsp90 Inhibitor) | HeLa (Cervical), 22Rv1 (Prostate) | MTT Assay | < 0.75 | Synergistically increased cytotoxicity in cancer cells but not in normal cells. | [5] |
| Gamitrinib + Other Hsp90 Inhibitors | A172 (Brain), NCI-H460 (Lung), SK-HEP-1 (Liver) | MTT Assay | Synergistic | Increased cytotoxic effects across a broad range of cancer cell lines. | [5] |
| Gamitrinib-TPP + LXR agonist | HCT116 (Colon) | Not specified | Synergistic | Induced elevation of pro-apoptotic Bcl-2 family proteins. | [6] |
| Gamitrinib + Histone Deacetylase Inhibitors | Glioblastoma models | Not specified | Synergistic | Further reduced tumor growth. | [6] |
| Gamitrinib + Temozolomide | Glioblastoma cells | Not specified | Synergistic | Sensitized glioblastoma cells to Temozolomide treatment. | [6] |
| Gamitrinib TPP + TRAIL | U87 Glioblastoma (in vivo) | Tumor Growth | Synergistic | Suppressed the growth of established glioblastomas in an orthotopic mouse model. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with Gamitrinib, the combination drug, or a combination of both at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The synergistic effect is often quantified by calculating the Combination Index (CI) using software like CalcuSyn.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is used to quantify the percentage of apoptotic cells in a population.
-
Cell Treatment: Cells are treated with the drug combinations as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with fluorescent markers that identify apoptotic cells. A common method is Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
In Vivo Xenograft Tumor Models
In vivo studies are essential to evaluate the efficacy of drug combinations in a physiological context.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomly assigned to different treatment groups (e.g., vehicle control, Gamitrinib alone, combination drug alone, and the combination). Drugs are administered via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., daily or every other day) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). Body weight is also monitored throughout the study as a measure of toxicity.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound with other chemotherapeutics.
Caption: Mechanism of action of this compound.
Caption: Synergistic signaling pathway of Gamitrinib and Doxorubicin.
Caption: Experimental workflow for identifying and validating synergistic drug combinations.
References
- 1. Facebook [cancer.gov]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Gamitrinib TPP Hexafluorophosphate and Other Mitochondrial Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gamitrinib TPP hexafluorophosphate, a mitochondria-targeted HSP90 inhibitor, with other well-known mitochondrial toxins. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to offer an objective evaluation of its performance and mechanism of action.
Introduction to Mitochondrial Toxins
Mitochondria, the powerhouses of the cell, are critical for cellular energy production, metabolism, and apoptosis regulation. Consequently, they are a key target for a variety of toxic compounds. Mitochondrial toxins can be broadly categorized based on their mechanism of action, which includes inhibition of the electron transport chain (ETC), uncoupling of oxidative phosphorylation, inhibition of ATP synthase, and induction of mitochondrial permeability transition. This guide will focus on comparing this compound to classical mitochondrial toxins such as the ETC inhibitors Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor), the ATP synthase inhibitor Oligomycin, and the uncoupler CCCP.
This compound is a novel compound that combines a derivative of the HSP90 inhibitor geldanamycin with a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[1][2][3] Unlike traditional mitochondrial toxins that directly target the components of oxidative phosphorylation, Gamitrinib inhibits the mitochondrial chaperone HSP90 and its homolog TRAP-1.[4][5] This inhibition leads to the accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mitoUPR) and ultimately leading to apoptosis.[1][6]
Quantitative Comparison of Mitochondrial Toxins
The following tables summarize the quantitative effects of this compound and other mitochondrial toxins on various cellular parameters. It is important to note that the direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and exposure times.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Glioblastoma (patient-derived & cultured) | 15-20 | 16 | [2] |
| Colon Adenocarcinoma | 0.35-29 | Not Specified | [7] | |
| Breast Adenocarcinoma | 0.16-3.3 | Not Specified | [7] | |
| Melanoma | 0.36-2.7 | Not Specified | [7] | |
| 17-AAG (non-targeted HSP90 inhibitor) | Glioblastoma | No significant effect at comparable concentrations to Gamitrinib | 16 | [8] |
| Rotenone (Complex I Inhibitor) | HepG2 | ~0.056 | 24 | |
| Antimycin A (Complex III Inhibitor) | HepG2 | ~0.016 | 24 | |
| Oligomycin (ATP Synthase Inhibitor) | Rat Cerebral Cortical Neurons | Not specified (used at 5 nM) | Various | |
| CCCP (Uncoupler) | HeLa | Not typically measured by IC50 | Various | [1] |
Table 1: Comparative Cytotoxicity (IC50) of Mitochondrial Toxins. This table highlights the concentration-dependent cytotoxicity of various mitochondrial toxins across different cancer cell lines.
| Compound | Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| This compound | HeLa | Partial depolarization at 10 µM, comparable to 1 µM CCCP. | [1] |
| H460 | Rapid loss of ΔΨm. | [9] | |
| CCCP | HeLa | Complete depolarization at 10 µM. | [1] |
| Rotenone | Rat Cerebral Cortical Neurons | Depolarization. | |
| Antimycin A | Rat Cerebral Cortical Neurons | Depolarization. | |
| Oligomycin | Rat Cerebral Cortical Neurons | Hyperpolarization followed by depolarization. |
Table 2: Effects on Mitochondrial Membrane Potential. This table compares the impact of different mitochondrial toxins on the electrochemical gradient across the inner mitochondrial membrane.
| Compound | Cell Line | Effect on Cellular ATP Levels | Reference |
| This compound | PC3 | Reduction in ATP production. | [10] |
| CCCP | HeLa | Significant decrease in ATP levels. | [1] |
| Rotenone | HepG2 | Significant decrease in ATP levels. | |
| Antimycin A | HepG2 | Significant decrease in ATP levels. | |
| Oligomycin | Isolated Mitochondria | Inhibition of ATP production. |
Table 3: Effects on Cellular ATP Levels. This table outlines the consequences of mitochondrial toxin exposure on the cell's primary energy currency.
| Compound | Cell Line | Induction of Apoptosis | Key Markers | Reference |
| This compound | Glioblastoma | Yes | Cytochrome c release, Caspase-9, -3, -7 activation, Annexin V staining. | [2][3] |
| U87MG, T98G | Yes, synergistic with ABT263. | Annexin V/Propidium iodide staining. | [11] | |
| 17-AAG | Glioblastoma | No significant effect at comparable concentrations. | [8] | |
| Rotenone | H9c2 Cardiac Cells | Can protect against apoptosis under certain conditions. | [12] | |
| Antimycin A | H9c2 Cardiac Cells | Can protect against apoptosis under certain conditions. | [12][13] |
Table 4: Induction of Apoptosis. This table compares the ability of the compounds to trigger programmed cell death and the associated molecular markers.
Signaling Pathways and Mechanisms of Action
The mechanisms by which these toxins induce mitochondrial dysfunction and cell death are distinct. The following diagrams illustrate the signaling pathway of this compound and a comparative overview of the mechanisms of other mitochondrial toxins.
Caption: Signaling pathway of this compound.
Caption: Mechanisms of action for classical mitochondrial toxins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with low mitochondrial potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or other mitochondrial toxins at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP).
-
JC-1 Staining: Prepare a 10 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
Principle: This assay is based on the ATP-dependent oxidation of luciferin catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.
Protocol:
-
Cell Culture: Plate cells in a 96-well white, solid-bottom plate and treat them as described above.
-
Cell Lysis: After treatment, lyse the cells to release intracellular ATP. This can be achieved by adding a lysis buffer provided with a commercial ATP assay kit.
-
Luciferase Reaction: Add the luciferase reagent, containing luciferase and luciferin, to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of mitochondrial toxins on cellular viability and mitochondrial function.
Caption: General experimental workflow for mitochondrial toxicity studies.
Conclusion
This compound represents a distinct class of mitochondrial toxin with a unique mechanism of action targeting the mitochondrial chaperone machinery. Unlike classical mitochondrial toxins that directly impair the electron transport chain or ATP synthesis, Gamitrinib induces mitochondrial-specific proteotoxic stress, leading to the activation of the mitochondrial unfolded protein response and subsequent apoptosis.[1][6] This targeted approach appears to offer a degree of selectivity for cancer cells, which are often more reliant on mitochondrial chaperone function.[9][14]
The quantitative data presented in this guide suggests that while classical toxins like rotenone and antimycin A are potent inducers of mitochondrial dysfunction at nanomolar concentrations, this compound is effective in the low micromolar range in various cancer cell lines.[2][7] The slower and more programmed nature of cell death induced by Gamitrinib, compared to the rapid bioenergetic collapse caused by uncouplers like CCCP, may offer a wider therapeutic window.[1] Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative potency and selectivity of this compound against a broader spectrum of mitochondrial toxins. This guide provides a foundational framework for researchers to design and interpret such studies in the context of cancer drug development and mitochondrial research.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Gamitrinib TPP Hexafluorophosphate: A Comparative Guide for Researchers
An in-depth analysis of the mitochondria-targeted Hsp90 inhibitor, Gamitrinib TPP hexafluorophosphate, reveals a potentially wider therapeutic window compared to conventional non-targeted therapies. This guide provides a comprehensive comparison, supported by preclinical data, for researchers and drug development professionals.
This compound, a novel, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor, is emerging as a promising anti-cancer agent. By selectively accumulating in the mitochondria of tumor cells, Gamitrinib disrupts mitochondrial protein folding, leading to potent and targeted cell death.[1][2][3][4][5] This targeted approach suggests a significant advantage over conventional, non-targeted Hsp90 inhibitors and standard chemotherapies, potentially offering a broader therapeutic window with enhanced efficacy and reduced systemic toxicity.
Mechanism of Action: A Targeted Assault on Cancer Cell Mitochondria
Gamitrinib's unique mechanism of action lies in its dual-component structure: an Hsp90 inhibitor module (a derivative of 17-allylamino-17-demethoxygeldanamycin, or 17-AAG) linked to a triphenylphosphonium (TPP) moiety.[3][4][5][6] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix.[6]
Once inside the mitochondria, Gamitrinib inhibits the function of mitochondrial Hsp90 (including TRAP-1), a chaperone protein crucial for maintaining the integrity and function of proteins essential for cancer cell survival.[1][4][7] Inhibition of mitochondrial Hsp90 triggers a cascade of events, including the mitochondrial unfolded protein response, leading to mitochondrial dysfunction, loss of membrane potential, and ultimately, apoptosis (programmed cell death).[3][5][7] This targeted "mitochondriotoxic" effect is designed to spare normal cells, which have lower mitochondrial Hsp90 dependence, thereby widening the therapeutic window.[2][5]
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Validating the On-Target Effects of Gamitrinib TPP Hexafluorophosphate Using Genetic Knockdowns: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of mitochondrial heat shock protein 90 (HSP90) and its homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), by Gamitrinib TPP hexafluorophosphate with the effects of genetic knockdown of TRAP1. The data presented herein supports the validation of Gamitrinib's on-target effects, demonstrating a convergence of phenotypic outcomes between chemical and genetic inhibition of its primary mitochondrial target.
This compound is a potent, mitochondria-targeted HSP90 inhibitor with demonstrated anti-cancer activity.[1][2][3][4] Its mechanism of action involves the disruption of the essential chaperone functions of mitochondrial HSP90 and TRAP1, leading to mitochondrial dysfunction and apoptosis in cancer cells, which exhibit a higher dependence on these chaperones for survival compared to normal cells.[2][5][6][7] Genetic knockdown of TRAP1 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers a powerful tool to validate the on-target effects of Gamitrinib by mimicking its pharmacological action.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown
The following tables summarize the quantitative effects of this compound and TRAP1 genetic knockdown on key cellular processes, including cell viability, mitochondrial integrity, and apoptosis.
| Parameter | This compound | TRAP1 Genetic Knockdown (siRNA/shRNA) | References |
| Effect on Cell Viability | Induces potent, dose-dependent reduction in cell viability across various cancer cell lines. IC50 values are typically in the low micromolar range.[8][9][10][11] | Significantly reduces cell proliferation and colony formation in cancer cell lines.[7][12][13][14] | [7][8][9][10][11][12][13][14] |
| Induction of Apoptosis | Triggers the intrinsic apoptotic pathway, characterized by caspase activation.[10][15][16] | Induces apoptosis, although the extent can be cell-line dependent.[12][13][17] | [10][12][13][15][16][17] |
| Mitochondrial Membrane Potential (ΔΨm) | Causes a rapid and significant loss of mitochondrial membrane potential.[10][18] | Leads to a reduction in mitochondrial membrane potential.[12][13][17] | [10][12][13][17][18] |
| Cytochrome c Release | Induces the release of cytochrome c from the mitochondria into the cytosol.[11] | Can lead to the release of cytochrome c.[17] | [11][17] |
Note: The direct comparison of absolute values between pharmacological and genetic interventions can be challenging due to variations in experimental conditions, cell lines, and the efficiency of knockdown. However, the qualitative and directional effects are consistently similar, providing strong evidence for on-target activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
TRAP1 Knockdown using siRNA and Validation by Western Blot
Objective: To specifically reduce the expression of TRAP1 protein in cultured cells to mimic the effect of Gamitrinib.
Materials:
-
TRAP1-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cancer cells (e.g., A549, H1299, HeLa)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-TRAP1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[19]
-
siRNA Transfection:
-
For each well, prepare two tubes. In tube A, dilute 20-80 pmol of siRNA in 100 µL of Opti-MEM™. In tube B, dilute 2-8 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.[20]
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[20]
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours at 37°C.[19]
-
-
Western Blot Validation:
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-TRAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with an anti-β-actin antibody as a loading control to confirm equal protein loading.[21]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Objective: To assess the effect of Gamitrinib or TRAP1 knockdown on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a control for depolarization
-
Cultured cells treated with Gamitrinib or with TRAP1 knockdown
-
Phenol red-free culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes) or in a 96-well plate for plate reader analysis.
-
TMRM Staining:
-
Treat the cells with Gamitrinib or perform TRAP1 knockdown as described previously.
-
Prepare a working solution of TMRM in phenol red-free medium at a final concentration of 20-100 nM.[1][5]
-
Remove the culture medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C, protected from light.[5]
-
-
Imaging or Plate Reading:
-
After incubation, wash the cells with pre-warmed PBS.
-
For microscopy, immediately image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission ~548/573 nm).
-
For a plate reader, measure the fluorescence intensity.
-
-
FCCP Control: As a control for complete mitochondrial depolarization, treat a set of cells with FCCP (e.g., 10 µM) for 5-10 minutes before or after TMRM staining.[5]
-
Data Analysis: Quantify the fluorescence intensity of TMRM in the treated cells and compare it to the untreated control cells. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.[1]
Cytochrome c Release Assay
Objective: To determine if Gamitrinib or TRAP1 knockdown induces the release of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cell fractionation kit for isolating cytosolic and mitochondrial fractions
-
Cultured cells treated with Gamitrinib or with TRAP1 knockdown
-
Western blot reagents (as described in Protocol 1)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), and anti-β-actin (cytosolic marker)
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Gamitrinib or perform TRAP1 knockdown. Harvest the cells by centrifugation.
-
Cell Fractionation:
-
Use a commercial cell fractionation kit according to the manufacturer's instructions to separate the cytosolic and mitochondrial fractions.[22] This typically involves gentle cell lysis and differential centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membranes with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
-
To ensure the purity of the fractions, probe the membranes with an anti-COX IV antibody (should only be present in the mitochondrial fraction) and an anti-β-actin antibody (should primarily be in the cytosolic fraction).
-
Caspase-3/7 Activity Assay
Objective: To quantify the activity of effector caspases 3 and 7, which are key executioners of apoptosis, following treatment with Gamitrinib or TRAP1 knockdown.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Cultured cells treated with Gamitrinib or with TRAP1 knockdown in a 96-well plate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat the cells with various concentrations of Gamitrinib or perform TRAP1 knockdown.
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[23][24]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[24]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[24]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanisms discussed, the following diagrams illustrate the signaling pathway affected by Gamitrinib and the logical workflow for its on-target validation.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for validating Gamitrinib's on-target effects.
References
- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 6. siRNA transfection and Western blot [bio-protocol.org]
- 7. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Knockdown of TRAP1 promotes cisplatin-induced apoptosis by promoting the ROS-dependent mitochondrial dysfunction in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria* | Semantic Scholar [semanticscholar.org]
- 19. genscript.com [genscript.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.cn [abcam.cn]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. promega.com [promega.com]
Safety Operating Guide
Personal protective equipment for handling Gamitrinib TPP hexafluorophosphate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Gamitrinib TPP hexafluorophosphate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are crucial.[1]
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below. It is important to note that many physical and chemical properties have not been determined.
| Property | Value |
| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ |
| Molecular Weight | 1036.03 g/mol |
| CAS Number | 1131626-47-5 |
| Appearance | Solid |
| Odor | No data available |
| pH | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
| Water Solubility | No data available |
Personal Protective Equipment (PPE)
The use of full personal protective equipment is recommended to prevent contact and ensure safety.[1]
| PPE Category | Specifications |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. Ensure skin is not exposed. |
| Respiratory Protection | In case of inadequate ventilation or the formation of dust or aerosols, use a NIOSH-approved respirator. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
Precautions for Safe Handling:
-
Avoid inhalation of dust, vapors, mist, or gas.[1]
-
Prevent contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly sealed when not in use.[1]
Storage Conditions:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Special Hazards: Combustion may produce irritant fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
Spill Response and Disposal Plan
In the event of a spill, a clear and immediate response is critical to containment and cleanup.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water sources.[1]
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated material for disposal according to the guidelines below.[1]
Caption: Workflow for handling a chemical spill.
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or watercourses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
